molecular formula C6H14ClNO B3178819 2,6-Dimethylmorpholine hydrochloride CAS No. 80567-00-6

2,6-Dimethylmorpholine hydrochloride

Cat. No.: B3178819
CAS No.: 80567-00-6
M. Wt: 151.63 g/mol
InChI Key: SFEUYYPUMLXCLF-UHFFFAOYSA-N
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Description

2,6-Dimethylmorpholine Hydrochloride (CAS 276252-76-7) is a chiral morpholine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a valuable synthetic building block, particularly in the development of active pharmaceutical ingredients (APIs) and other complex molecules. Its defined stereochemistry, such as the (2S,6S)- enantiomer, is crucial for imparting specific stereochemical outcomes in asymmetric synthesis or for creating molecules with targeted biological activity . The hydrochloride salt form enhances the compound's stability and handling properties. Research into related dimethylmorpholine compounds highlights their utility as key intermediates, with advanced purification methods, such as carboxylic acid derivative formation, being employed to achieve high isomeric purity essential for rigorous scientific applications . As a versatile scaffold, 2,6-Dimethylmorpholine Hydrochloride is instrumental in constructing diverse compound libraries for drug discovery and screening. This product is intended for research purposes in a controlled laboratory environment only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEUYYPUMLXCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

cis-2,6-dimethylmorpholine vs trans-2,6-dimethylmorpholine biological activity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Contrasting Biological Activities of cis- and trans-2,6-Dimethylmorpholine

Abstract

The seemingly subtle variation in the spatial orientation of the two methyl groups in 2,6-dimethylmorpholine, giving rise to cis and trans isomers, has profound implications for the biological activity of molecules incorporating this heterocyclic scaffold. This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the core differences between these two isomers. We will delve into their stereospecific roles in agrochemicals and pharmaceuticals, the mechanistic basis for their divergent activities, and detailed experimental protocols for their separation, analysis, and biological evaluation. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding of the topic.

Introduction: The Significance of Stereochemistry in Morpholine Derivatives

Morpholine, a simple six-membered heterocycle containing both ether and secondary amine functionalities, is a versatile building block in medicinal and agricultural chemistry. The introduction of two methyl groups at the 2 and 6 positions creates a pair of diastereomers: cis-2,6-dimethylmorpholine and trans-2,6-dimethylmorpholine. In the cis isomer, both methyl groups reside on the same side of the morpholine ring's average plane, while in the trans isomer, they are on opposite sides. This stereochemical difference dictates the overall three-dimensional shape of the molecule, which in turn governs its interaction with biological targets such as enzymes and receptors. As we will explore, this seemingly minor structural alteration can be the deciding factor between a potent therapeutic agent and an inactive or even toxic compound.

isomers cluster_cis cis-2,6-Dimethylmorpholine cluster_trans trans-2,6-Dimethylmorpholine cis_img cis_caption (Methyl groups on the same side) trans_img trans_caption (Methyl groups on opposite sides)

Caption: 2D representations of cis- and trans-2,6-dimethylmorpholine.

Comparative Biological Activity: A Tale of Two Isomers

The biological significance of 2,6-dimethylmorpholine isomers is most evident when they are incorporated into larger, more complex molecules. The inherent shape of the cis or trans isomer dictates the overall conformation of the final product, profoundly influencing its biological efficacy.

Agrochemicals: Fungicidal and Bactericidal Activity

In the realm of agrochemicals, the cis isomer is predominantly the more active, or "eutomeric," form.

  • Fenpropimorph and Amorolfine: These are potent fungicides that function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, they target two key enzymes: C-14 sterol reductase (ERG24) and C-8,7 sterol isomerase (ERG2)[1][2][3][4][5]. The therapeutic efficacy of these fungicides is critically dependent on the cis configuration of the 2,6-dimethylmorpholine ring. The trans isomer is considered an impurity in the case of amorolfine, with regulatory bodies like the European Pharmacopoeia setting strict limits on its presence (not more than 0.2%)[3]. This highlights the importance of stereochemically pure starting materials in the synthesis of these active pharmaceutical ingredients.

  • Propiolin: For the bactericide propiolin, the cis-isomer demonstrates markedly higher antibacterial activity compared to the trans-isomer[3].

Toxicology: The Case of N-nitroso-2,6-dimethylmorpholine

The carcinogenic potential of the N-nitrosated derivatives of 2,6-dimethylmorpholine presents a more complex and species-dependent picture. Here, the metabolic fate of the isomers dictates their toxicity.

  • In Rats: The trans isomer of N-nitroso-2,6-dimethylmorpholine is a more potent carcinogen than the cis isomer.

  • In Hamsters and Guinea Pigs: Conversely, the cis isomer is the more potent carcinogen in these species[6]. This striking difference is attributed to stereoselective metabolism, which will be discussed in the following section.

The table below summarizes the differential biological activities.

Compound Class Molecule More Active/Potent Isomer Biological Effect
Fungicides Amorolfine, FenpropimorphcisInhibition of ergosterol biosynthesis[1][2][3][4][5]
Bactericides PropiolincisAntibacterial activity[3]
Carcinogens N-nitroso-2,6-dimethylmorpholinetrans (in rats), cis (in hamsters)Carcinogenesis[6]

Mechanistic Insights into Stereospecific Activity

Inhibition of Ergosterol Biosynthesis

The superiority of the cis isomer in fungicides like amorolfine and fenpropimorph is a direct consequence of its shape complementarity with the active sites of the target enzymes, C-14 sterol reductase and C-8,7 sterol isomerase. While detailed co-crystal structures are not publicly available, it is hypothesized that the cis configuration orients the rest of the molecule in a conformation that allows for optimal binding and inhibition of these enzymes[5]. The trans isomer, with its different spatial arrangement, likely fits poorly into the active site, resulting in significantly lower inhibitory activity.

ergosterol_pathway cluster_inhibition Inhibition by cis-2,6-dimethylmorpholine derivatives (Amorolfine, Fenpropimorph) Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylase (Azoles target) Ignosterol (Δ8,14-sterol) Ignosterol (Δ8,14-sterol) 4,4-dimethyl-cholesta-8,14,24-trienol->Ignosterol (Δ8,14-sterol) C-14 reductase (ERG24) 4,4-dimethyl-cholesta-8,14,24-trienol->Ignosterol (Δ8,14-sterol) Fenpropimorph Amorolfine Fecosterol (Δ8-sterol) Fecosterol (Δ8-sterol) Ignosterol (Δ8,14-sterol)->Fecosterol (Δ8-sterol) C-8,7 isomerase (ERG2) Ignosterol (Δ8,14-sterol)->Fecosterol (Δ8-sterol) Fenpropimorph Amorolfine Fecosterol (Δ8,7-sterol) Fecosterol (Δ8,7-sterol) Episterol (Δ7-sterol) Episterol (Δ7-sterol) Fecosterol (Δ8,7-sterol)->Episterol (Δ7-sterol) Ergosterol Ergosterol Episterol (Δ7-sterol)->Ergosterol

Caption: Ergosterol biosynthesis pathway highlighting the dual inhibition points of fungicides containing the cis-2,6-dimethylmorpholine moiety.

Stereoselective Metabolism of N-nitroso Derivatives

The species-dependent carcinogenicity of N-nitroso-2,6-dimethylmorpholine is a classic example of how stereochemistry influences metabolic pathways. The primary routes of metabolic activation are α- and β-oxidation of the morpholine ring.

  • The cis isomer , with both methyl groups in equatorial positions in the preferred chair conformation, allows for unhindered enzymatic attack at the β-carbon. This leads to a higher rate of β-oxidation, producing metabolites like N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), which is a potent pancreatic carcinogen in hamsters[6][7][8].

  • The trans isomer , having one axial methyl group, sterically hinders β-oxidation. This isomer is preferentially metabolized via α-oxidation, a pathway that appears to be more significant for carcinogenesis in the rat[8].

metabolism_pathway cis-N-nitroso-2,6-dimethylmorpholine cis-N-nitroso-2,6-dimethylmorpholine β-oxidation products (e.g., HPOP) β-oxidation products (e.g., HPOP) cis-N-nitroso-2,6-dimethylmorpholine->β-oxidation products (e.g., HPOP) Favored in Hamsters (Unhindered β-carbon access) Pancreatic Carcinogenesis Pancreatic Carcinogenesis β-oxidation products (e.g., HPOP)->Pancreatic Carcinogenesis trans-N-nitroso-2,6-dimethylmorpholine trans-N-nitroso-2,6-dimethylmorpholine α-oxidation products α-oxidation products trans-N-nitroso-2,6-dimethylmorpholine->α-oxidation products Favored in Rats (Steric hindrance at β-carbon) Carcinogenesis (Site varies) Carcinogenesis (Site varies) α-oxidation products->Carcinogenesis (Site varies)

Caption: Differential metabolic pathways of cis- and trans-N-nitroso-2,6-dimethylmorpholine.

Experimental Protocols

The ability to separate, identify, and evaluate the biological activity of these isomers is crucial for research and development. The following section provides detailed methodologies for these procedures.

experimental_workflow cluster_separation Separation & Purification cluster_analysis Analysis & Identification cluster_bioassay Biological Evaluation start Mixture of cis/trans Isomers purification Fractional Crystallization (for bulk separation) start->purification gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) (for ratio & identification) purification->gc_ms hplc High-Performance Liquid Chromatography (HPLC) (for quantification) gc_ms->hplc assay Biochemical/Cell-based Assays (e.g., Enzyme inhibition, Cytotoxicity) hplc->assay end Comparative Activity Data assay->end

Caption: General experimental workflow for the study of 2,6-dimethylmorpholine isomers.

Purification of cis-2,6-Dimethylmorpholine via Fractional Crystallization

This protocol is adapted from methods described in the patent literature for the large-scale purification of the cis isomer[3][9].

Principle: This method exploits the differential solubility of the carboxylate salts of the cis and trans isomers. The cis isomer's salt is typically less soluble in non-polar solvents and can be selectively crystallized.

Materials:

  • Mixture of cis- and trans-2,6-dimethylmorpholine

  • Ethyl acetate (or isopropyl acetate, n-butyl acetate)

  • Acetic acid (or propionic acid)

  • Aqueous sodium hydroxide (e.g., 20% w/v)

  • Dichloromethane or chloroform

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction flask with stirring, cooling bath, and dropping funnel

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Salt Formation: a. In a reaction flask, dissolve the mixture of 2,6-dimethylmorpholine isomers (1.0 eq) in ethyl acetate (approx. 3-4 mL per gram of mixture). b. With stirring, warm the solution to approximately 30-40°C. c. Add acetic acid (1.0-1.1 eq) dropwise to the solution. d. Slowly cool the mixture to room temperature (e.g., 20-25°C) and continue stirring for 2-3 hours to allow for crystallization. e. Further cool the mixture in an ice bath (0-5°C) for another 2-3 hours to maximize crystal formation.

  • Isolation of the cis-Isomer Salt: a. Collect the precipitated crystals of cis-2,6-dimethylmorpholine acetate by vacuum filtration. b. Wash the crystals with a small amount of cold ethyl acetate. c. Dry the crystals under vacuum.

  • Hydrolysis to Obtain the Free Base: a. Dissolve the purified cis-2,6-dimethylmorpholine acetate crystals in water. b. Add 20% aqueous sodium hydroxide with stirring until the pH of the solution is 13-14. c. Transfer the solution to a separatory funnel and extract twice with dichloromethane. d. Combine the organic layers and dry over anhydrous magnesium sulfate. e. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield purified cis-2,6-dimethylmorpholine.

Analysis of Isomer Ratio by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: The volatile isomers are separated based on their boiling points and interaction with the GC column's stationary phase. Mass spectrometry provides definitive identification based on their mass-to-charge ratio and fragmentation patterns.

Materials and Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., TM-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness, or similar mid-polarity column).

  • Helium (carrier gas).

  • Sample of 2,6-dimethylmorpholine isomers dissolved in a suitable solvent (e.g., dichloromethane).

GC-MS Conditions (starting point for method development):

  • Injector Temperature: 250°C

  • Split Ratio: 20:1

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Hold at 150°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-200

Expected Results: The cis isomer, having a slightly lower boiling point (142-143°C) than the trans isomer (148.1-148.5°C), is expected to elute first[3]. The mass spectra of both isomers will be very similar, showing a molecular ion peak at m/z 115 and characteristic fragmentation patterns. Quantification is achieved by integrating the peak areas of the two isomers.

Separation of Isomers by High-Performance Liquid Chromatography (HPLC)

Principle: For these polar amines, either normal-phase or reversed-phase HPLC can be employed. In normal-phase, the more polar cis isomer will have a longer retention time. In reversed-phase, the less polar trans isomer will be retained longer. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., ~200 nm) or the use of an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is required.

Method 1: Normal-Phase HPLC

  • Column: Silica or Cyano-bonded phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol (e.g., Hexane:Isopropanol 95:5 v/v). A small amount of an amine modifier (e.g., 0.1% diethylamine) should be added to the mobile phase to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: ELSD or MS.

Method 2: Reversed-Phase HPLC

  • Column: C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. Due to the basic nature of the analytes, a high pH mobile phase is recommended to ensure they are in their neutral form.

    • Aqueous Phase: 10 mM ammonium bicarbonate, pH 9.5.

    • Organic Phase: Acetonitrile or Methanol.

    • Gradient: Start with a low percentage of organic phase (e.g., 10%) and ramp up to a higher percentage (e.g., 70%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

  • Detection: ELSD or MS.

Conclusion

The case of cis- and trans-2,6-dimethylmorpholine serves as a powerful illustration of the principle of stereochemistry in biological systems. The fixed spatial arrangement of the two methyl groups is a critical determinant of molecular shape, which in turn dictates the molecule's ability to interact with specific biological targets. For researchers in drug discovery and agrochemical development, an early understanding and characterization of the stereoisomers of a lead compound are not merely academic exercises; they are essential steps in identifying the true eutomer, minimizing off-target effects, and developing a safe and efficacious product. The protocols and mechanistic insights provided in this guide offer a robust framework for the investigation of these and other stereoisomeric compounds.

References

  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. (URL: [Link])

  • Barrett-Bee, K., & Dixon, G. (n.d.). Ergosterol biosynthesis inhibition: a target for antifungal agents. (URL: [Link])

  • Fenpropimorph (Ref: CGA 101031). (2026, February 2). AERU, University of Hertfordshire. (URL: [Link])

  • The biosynthesis pathway of ergosterol in fungi. The diagram... (n.d.). ResearchGate. (URL: [Link])

  • Method for purifying cis-2, 6-dimethyl morpholine. (n.d.).
  • Siddhartha, S., et al. (2025, January 16). Synthesis of antifungal imines as inhibitors of ergosterol biosynthesis. Full article. (URL: [Link])

  • Metabolism of N-nitroso-2,6-dimethylmorpholine by isozymes of rabbit liver microsomal cytochrome P-450. (n.d.). PubMed. (URL: [Link])

  • Stereoselective Metabolism of the Sterol Biosynthesis Inhibitor Fungicides Fenpropidin, Fenpropimorph, and Spiroxamine in Grapes, Sugar Beets, and Wheat. (n.d.). ResearchGate. (URL: [Link])

  • Differential metabolism of geometrical isomers of N-nitroso-2,6-dimethylmorpholine in the hamster. (n.d.). PubMed. (URL: [Link])

  • Metabolic activation of N-nitroso compounds. (n.d.). ResearchGate. (URL: [Link])

  • EVIDENCE ON THE CARCINOGENICITY OF 2,6-DIMETHYL-N-NITROSOMORPHOLINE. (2012, August). OEHHA. (URL: [Link])

  • fenpropimorph cis-4-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine (9CI). (n.d.). The Good Scents Company. (URL: [Link])

  • Polak, A. (n.d.). Preclinical data and mode of action of amorolfine. PubMed. (URL: [Link])

  • Stereoisomers of Pesticide Molecules and Biological Activity. (2025, March 20). (URL: [Link])

  • Understanding the Stereochemistry of Molecules in Developing New Drugs. (n.d.). (URL: [Link])

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC. (URL: [Link])

  • Structure of an integral membrane sterol reductase from Methylomicrobium alcaliphilum. (n.d.). (URL: [Link])

  • 2,6-Dimethyl-n-nitrosomorpholine. (2009, March 1). OEHHA. (URL: [Link])

  • Synthesis, characterization, stereochemistry and biological studies of N-morpholinoacetyl-cis-2,6-diphenylpiperidines. (2026, January 13). ResearchGate. (URL: [Link])

  • Management of resistance to the fungicide fenpropimorph inErysiphe graminisf.sp.tritici. (n.d.). WUR eDepot. (URL: [Link])

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025, January 11). MDPI. (URL: [Link])

  • Reversed-phase HPLC separation of the diastereomers of compound... (n.d.). ResearchGate. (URL: [Link])

  • Effect of 24 and Amorolfine Treatment on the Sterol Profile of Candida albicans ATCC 24433 a. (n.d.). ResearchGate. (URL: [Link])

  • Stereoselective Metabolism of the Sterol Biosynthesis Inhibitor Fungicides Fenpropidin, Fenpropimorph, and Spiroxamine in Grapes, Sugar Beets, and Wheat. (2016, July 6). PubMed. (URL: [Link])

  • Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. (URL: [Link])

  • fenpropimorph (188). (n.d.). FAO.org. (URL: [Link])

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  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC. (URL: [Link])

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  • Reversed-phase separation methods for glycan analysis. (2016, May 30). (URL: [Link])

  • Molecular cloning and expression of the human Δ7-sterol reductase. (n.d.). PMC - NIH. (URL: [Link])

  • Comparison of local anesthetic activities between cis and trans isomers of DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene. (n.d.). PubMed. (URL: [Link])

  • Penetration Profile of Terbinafine Compared to Amorolfine in Mycotic Human Toenails Quantified by Matrix-Assisted Laser Desorpti. (2024, May 7). (URL: [Link])

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Sources

Technical Whitepaper: (2R,6S)-2,6-Dimethylmorpholine Hydrochloride in Advanced Chemical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,6S)-2,6-dimethylmorpholine hydrochloride (CAS 59229-60-6), universally recognized in process chemistry as cis-2,6-dimethylmorpholine hydrochloride, is a highly specialized, sterically defined aliphatic heterocycle. As a meso compound, its structural geometry places both methyl groups in equatorial positions, conferring unique thermodynamic stability and precise spatial orientation. This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamically controlled synthesis, and critical role as a pharmacophore in blockbuster therapeutics such as the antifungal Amorolfine and the Hedgehog pathway inhibitor Sonidegib (LDE225).

Physicochemical Profiling & Structural Elucidation

The utility of (2R,6S)-2,6-dimethylmorpholine hydrochloride stems directly from its stereochemistry. The cis configuration ensures that when the morpholine ring adopts its lowest-energy chair conformation, the bulky methyl groups at the C2 and C6 positions are equatorial. This minimizes 1,3-diaxial steric clash, making the molecule significantly more stable than its trans (2R,6R or 2S,6S) counterparts 1.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Specification
CAS Number 59229-60-6
Chemical Name (2R,6S)-2,6-dimethylmorpholine hydrochloride
Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
Stereochemistry meso (cis-isomer)
Physical State Solid (Crystalline Powder)
Boiling Point (Free Base) 142–143 °C
Purity Target (Industrial) ≥ 99.2% (cis isomer)

Mechanistic Synthesis & Process Chemistry

The industrial and laboratory-scale synthesis of the cis-isomer relies on the acid-catalyzed cyclodehydration of diisopropanolamine (DIPA). The synthesis is strictly governed by thermodynamic control, leveraging high temperatures and strong acid to drive the equilibrium toward the more stable cis geometry 2.

Protocol: Thermodynamically Controlled Synthesis and Isolation

This protocol is designed as a self-validating system; the physical properties of the intermediates dictate the success of the subsequent steps.

  • Reagent Preparation: Charge a borosilicate glass-lined reactor with 96% concentrated sulfuric acid (H₂SO₄).

  • Exothermic Addition: Slowly meter in diisopropanolamine (DIPA) containing ~10% water.

    • Causality: Simultaneous and slow addition controls the intense exothermic reaction. By allowing the temperature to rise naturally to 100–120 °C without external cooling, you prevent localized charring and thermal degradation of the amine backbone.

  • Cyclodehydration & Isomerization: Heat the reaction mixture to 178–185 °C for 3 to 25 hours, utilizing a Dean-Stark apparatus to continuously remove water.

    • Causality: High temperature and continuous water removal drive the dehydration equilibrium forward (Le Chatelier's principle). Prolonged heating under strongly acidic conditions provides the activation energy necessary for the kinetic trans isomer to equilibrate into the thermodynamically favored cis isomer (equatorial-equatorial methyl groups).

  • Alkaline Quenching: Cool the mixture to 50 °C and slowly neutralize with 30% aqueous NaOH until the aqueous phase registers a pH > 11.

    • Causality: The highly basic environment neutralizes the sulfuric acid and converts the non-volatile morpholine sulfate salt back into the volatile free base, enabling phase separation.

  • Fractional Distillation: Isolate the crude free base via fractional distillation.

    • Self-Validation: The cis isomer boils at 142–143 °C, while the trans isomer boils slightly higher at 148 °C. Collecting the fraction strictly at 142–143 °C validates the removal of the trans impurity 3.

  • Hydrochloride Salt Formation: Dissolve the distilled free base in an anhydrous organic solvent (e.g., ethyl acetate). Bubble anhydrous HCl gas through the solution at 0–10 °C.

    • Causality: The cis isomer selectively crystallizes as a highly pure hydrochloride salt due to its lower solubility in cold ethyl acetate compared to residual trans impurities, which remain trapped in the mother liquor.

G N1 Diisopropanolamine (DIPA) + H2SO4 (90-120%) N2 Exothermic Mixing (Temp rises to 85-170°C) N1->N2 Simultaneous addition N3 Cyclodehydration (150-190°C, 1-25 hrs) N2->N3 Heat & Distill H2O N4 Crude Mixture (cis/trans isomers) N3->N4 Thermodynamic control N5 Alkaline Workup (NaOH Neutralization) N4->N5 Quench & Phase separate N6 Fractional Distillation & HCl Salt Crystallization N5->N6 Isomer purification

Workflow for the synthesis and isolation of cis-2,6-dimethylmorpholine hydrochloride.

Pharmaceutical Applications & Pharmacodynamic Impact

The cis-2,6-dimethylmorpholine moiety is not merely a passive structural scaffold; it is an active participant in target binding, dictating the pharmacodynamics of several critical drugs.

Table 2: Pharmacological Applications
API / CompoundTherapeutic AreaRole of cis-2,6-Dimethylmorpholine
Amorolfine Antifungal (Onychomycosis)Core pharmacophore inhibiting Δ14-sterol reductase.
Sonidegib (LDE225) Oncology (Basal Cell Carcinoma)Binds to the SMO receptor pocket to halt Hedgehog signaling.
Fenpropimorph Agrochemical (Fungicide)Inhibits ergosterol biosynthesis in plant pathogenic fungi.
Ergosterol Synthesis Inhibition (Amorolfine)

In fungal pathogens, Amorolfine disrupts the cell membrane by inhibiting Δ14-sterol reductase and cholestenol Δ-isomerase. The cis-dimethylmorpholine ring mimics sterol intermediates, competitively binding to the enzyme's active site. The specific equatorial arrangement of the methyl groups is essential for an optimal fit within the hydrophobic binding pocket of the reductase, leading to the accumulation of ignosterols and subsequent fungal cell death 4.

Hedgehog Pathway Inhibition (Sonidegib / LDE225)

Sonidegib is a potent antagonist of the Smoothened (SMO) receptor, utilized in the treatment of advanced basal cell carcinoma. The cis-2,6-dimethylmorpholine group is attached to a pyridine ring, forming a critical interaction vector that inserts deep into the transmembrane binding pocket of SMO. This binding locks SMO in an inactive conformation, halting the downstream activation of GLI transcription factors and arresting tumor proliferation 5.

G PTCH1 PTCH1 Receptor (Unbound) SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Inhibits (Normal State) GLI GLI Transcription Factors (Activated) SMO->GLI Activates (Oncogenic) TUMOR Basal Cell Carcinoma Proliferation GLI->TUMOR Gene Transcription SONI Sonidegib (LDE225) containing cis-2,6-DMM SONI->SMO Antagonizes via DMM pocket BLOCK GLI Activation Halted (Tumor Suppression) SONI->BLOCK Pathway Arrest

Mechanism of Hedgehog pathway inhibition by the cis-2,6-dimethylmorpholine derivative Sonidegib.

Analytical Characterization & Quality Control

To ensure the integrity of the cis-isomer for pharmaceutical use, rigorous analytical validation is required.

Self-Validating QC Protocol:

  • Gas Chromatography (GC): The free base must be analyzed via GC prior to salt formation. The cis isomer (bp 142–143 °C) will elute earlier than the trans isomer (bp 148 °C) on a standard non-polar column. A peak area ratio of >99:1 confirms successful thermodynamic equilibration and fractional distillation. If the ratio falls below this threshold, the distillation protocol self-invalidates and must be repeated.

  • Nuclear Magnetic Resonance (¹H-NMR): In D₂O, the axial protons at C2 and C6 in the cis isomer exhibit distinct coupling constants (large axial-axial coupling, ~10 Hz) compared to the trans isomer, providing a definitive, self-validating structural confirmation of the meso geometry.

References

  • ChemicalBook - (2R,6S)-2,6-dimethylmorpholine hydrochloride | 59229-60-6.
  • Google Patents (US4504363A) - Preparation of cis-2,6-dimethylmorpholine.
  • Google Patents (CN110950818B) - Method for purifying cis-2,6-dimethyl morpholine.
  • Veeprho - Amorolfine Impurities and Related Compound.
  • Google Patents (US10266523B2) - Crystaline forms of N-[6-(cis-2,6-dimethylmorpholine-4-yl)pyridine-3-yl]-2-Methyl-4′-(trifluoromethoxy)[1,1′-biphenyl]-3-Methanamide monophosphate, and process of preparation thereof.

Sources

Technical Guide: Solubility Profile & Purification of 2,6-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethylmorpholine hydrochloride (CAS 59229-60-6 for the cis-isomer) is a critical intermediate in the synthesis of antifungal agents (e.g., Amorolfine) and various agrochemicals.[1] Its utility in process chemistry is dictated by its solubility differential between aqueous and organic phases. While the free base is a liquid miscible with water and most organic solvents, the hydrochloride salt exhibits a distinct solubility profile characterized by high aqueous solubility and selective solubility in polar organic solvents. This guide provides a technical analysis of these properties, offering evidence-based protocols for solubility determination and purification via recrystallization.

Physicochemical Fundamentals

Structural Dynamics & Salt Formation

The commercial utility of 2,6-dimethylmorpholine lies primarily in its cis-isomer ((2S,6R)-2,6-dimethylmorpholine). The hydrochloride salt is formed via the protonation of the secondary amine nitrogen.

  • pKa: The conjugate acid has a pKa of approximately 9.04 , indicating that the salt is stable in solid form but will readily dissociate in basic aqueous solutions (pH > 10).

  • Stereochemistry: The cis isomer adopts a chair conformation with both methyl groups in the equatorial position, maximizing stability. The trans isomer (axial-equatorial) is often present as an impurity and possesses slightly different solubility parameters, which can be exploited for purification.

Thermodynamic Basis of Solubility

The solubility of 2,6-dimethylmorpholine hydrochloride is governed by the competition between its Lattice Energy (ionic interactions in the crystal) and Solvation Enthalpy (interaction with solvent molecules).

  • Aqueous Media: The high dielectric constant of water (

    
    ) effectively shields the electrostatic attraction between the morpholinium cation and chloride anion, leading to high solubility.
    
  • Organic Media: In lower dielectric solvents (e.g., Isopropanol

    
    ), the lattice energy dominates at low temperatures, but solvation entropy drives dissolution at elevated temperatures, making these ideal for recrystallization.
    

Solubility Profile Analysis

The following data summarizes the solubility behavior of 2,6-dimethylmorpholine hydrochloride across a polarity spectrum. This data is synthesized from process chemistry literature and standard amine salt behaviors.

Table 1: Comparative Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingPrimary Interaction MechanismApplication
Aqueous Water (pH 7)High (>500 g/L) Ion-Dipole hydrationDissolution, Extraction
Protic Organic MethanolHigh H-bonding, high polaritySolvent exchange
EthanolModerate-High H-bondingCo-solvent
Isopropanol (IPA) Moderate (Hot) H-bonding, steric hindranceRecrystallization
Aprotic Polar DMSO / DMFHigh Dipole-DipoleReaction medium
AcetoneLow Weak dipole interactionsAnti-solvent
Chlorinated Dichloromethane (DCM)Moderate Weak dipole, dispersionExtraction (Ion-pair)
Non-Polar Ethyl AcetateLow Weak dipoleAnti-solvent / Wash
Diethyl EtherInsoluble Dispersion forcesPrecipitation
Hexanes/HeptaneInsoluble Dispersion forcesPrecipitation

Technical Note: The "sweet spot" for purification is Isopropanol (IPA) . The salt is soluble in boiling IPA but crystallizes upon cooling, whereas impurities often remain in solution or the salt is too soluble in Methanol/Ethanol to crystallize effectively.

Visualization of Solvation & Workflows

Diagram 1: Thermodynamic Solvation Mechanism

This diagram illustrates the energetic competition governing the salt's solubility.

SolvationThermodynamics cluster_0 Recrystallization Logic SolidSalt Solid Salt (Lattice Energy) DissolvedState Dissolved State (Solvated Ions) SolidSalt->DissolvedState  Heat (Entropy  dominates in IPA) DissolvedState->SolidSalt  Cooling (Enthalpy  dominates) Solvent Solvent Characteristics (Dielectric Constant) Solvent->SolidSalt  Low Dielectric  (Ether/Hexane) Solvent->DissolvedState  High Dielectric  (Water/MeOH)

Caption: Thermodynamic equilibrium shifts based on solvent polarity and temperature, dictating the purification strategy.

Experimental Methodologies

Protocol 1: Gravimetric Solubility Determination

Use this protocol to establish precise solubility curves for your specific batch/isomer ratio.

  • Preparation: Dry the 2,6-dimethylmorpholine HCl salt in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Saturation: Add excess salt to 10 mL of the target solvent in a sealed vial.

  • Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).

  • Quantification: Transfer a known volume (e.g., 5 mL) to a tared weighing dish. Evaporate solvent under nitrogen flow and dry to constant weight.

    • Calculation:

      
      
      
Protocol 2: Purification via Recrystallization (Isopropanol)

This is the industry-standard method for upgrading purity from ~95% to >99%.

  • Dissolution: Charge crude 2,6-dimethylmorpholine HCl (10 g) into a flask. Add Isopropanol (IPA, 30 mL).

  • Heating: Heat the mixture to reflux (82°C) with stirring.

    • Checkpoint: If solids remain, add IPA in 2 mL increments until dissolution is complete. Do not exceed 50 mL total volume.

  • Hot Filtration: If insoluble particles (dust, inorganic salts) are present, filter the hot solution rapidly through a heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Then, cool to 0-5°C in an ice bath for 1 hour.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Washing: Wash the filter cake with cold Isopropanol/Ethyl Acetate (1:1 mixture, 10 mL).

  • Drying: Dry under vacuum at 45°C.

Diagram 2: Recrystallization Workflow

RecrystallizationWorkflow Start Crude HCl Salt Dissolve Dissolve in Boiling IPA (Reflux ~82°C) Start->Dissolve Check Clear Solution? Dissolve->Check FilterHot Hot Filtration (Remove insolubles) Check->FilterHot No Cool Slow Cooling (RT -> 0°C) Check->Cool Yes FilterHot->Cool Collect Vacuum Filtration Cool->Collect Wash Wash with Cold IPA/EtOAc Collect->Wash Final Pure Crystalline Salt Wash->Final

Caption: Step-by-step logic for the purification of 2,6-dimethylmorpholine hydrochloride using Isopropanol.

Critical Application Notes

  • Hygroscopicity: The HCl salt is hygroscopic. Exposure to atmospheric moisture can lead to clumping and hydrolysis errors in stoichiometry. Store in a desiccator.

  • Anti-Solvent Addition: If the yield from pure IPA is low, an "Anti-Solvent" method can be used. After dissolving in minimum hot Ethanol, add Ethyl Acetate or Diethyl Ether dropwise until turbidity persists, then cool.

  • Isomer Enrichment: Recrystallization from IPA has been cited to preferentially crystallize the trans isomer in some specific chiral resolution contexts involving mandelic acid, but for the HCl salt, it generally purifies the major isomer (usually cis) by removing non-salt impurities.

References

  • National Toxicology Program (NTP). (1992).[2] 2,6-Dimethylmorpholine: Physical and Chemical Properties. National Institutes of Health.[2] Available at: [Link]

  • University of Massachusetts. (n.d.). Recrystallization and Solubility Methodologies. UMass Amherst Chemistry Dept. Available at: [Link]

Sources

pKa Modulation in Saturated Heterocycles: A Comparative Analysis of 2,6-Dimethylmorpholine Hydrochloride and Morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, the morpholine ring is a privileged scaffold frequently employed to modulate lipophilicity, improve metabolic stability, and fine-tune the basicity of drug candidates. Understanding the precise physicochemical differences between unsubstituted morpholine and its methylated derivatives is critical for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This technical guide provides an authoritative analysis of the pKa shift between morpholine and 2,6-dimethylmorpholine hydrochloride, detailing the electronic causality behind this shift, the experimental protocols required for accurate pKa determination, and the downstream implications for pharmaceutical development.

Electronic and Steric Determinants of Basicity

The basicity of saturated nitrogen heterocycles is governed by a delicate balance of inductive effects, orbital hybridization, and steric hindrance. To understand the pKa of 2,6-dimethylmorpholine, we must first examine its parent structure.

  • The Baseline (Piperidine): Piperidine, a six-membered saturated amine lacking an oxygen atom, has a pKa of approximately 11.2. The nitrogen's lone pair is highly available for protonation.

  • The Oxygen Effect (Morpholine): Isosteric replacement of the carbon at position 1 with an oxygen atom yields morpholine. Oxygen is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma-bond framework. This pulls electron density away from the nitrogen at position 4, stabilizing the lone pair and significantly reducing its basicity. Consequently, the pKa of morpholine drops to 8.36[1].

  • The Methylation Effect (2,6-Dimethylmorpholine): Adding methyl groups at the 2 and 6 positions (adjacent to the oxygen) introduces an electron-donating inductive effect (+I effect). These methyl groups donate electron density toward the oxygen atom, partially neutralizing its electron-withdrawing pull on the rest of the ring. As a result, the nitrogen atom retains more electron density compared to unsubstituted morpholine, raising the pKa of the conjugate acid to approximately 9.04[2].

  • Hydrochloride Salt Considerations: 2,6-dimethylmorpholine hydrochloride is the pre-protonated salt form of the amine. In aqueous solution, the salt dissociates, and the measured pKa (9.04) reflects the deprotonation of this conjugate acid.

InductiveEffects Piperidine Piperidine pKa ~11.2 O_effect Oxygen Atom (-I Effect) Piperidine->O_effect Isosteric Replacement Morpholine Morpholine pKa ~8.36 Me_effect Methyl Groups (+I Effect) Morpholine->Me_effect Di-methylation Dimethyl 2,6-Dimethylmorpholine pKa ~9.04 O_effect->Morpholine Decreases Basicity Me_effect->Dimethyl Recovers Basicity

Diagram illustrating the logical relationship of inductive effects on heterocycle pKa.

Physicochemical Data Summary

The structural modifications not only affect basicity but also alter lipophilicity and boiling points. The table below summarizes the core quantitative data for both compounds.

PropertyMorpholine2,6-Dimethylmorpholine
Molecular Formula C₄H₉NOC₆H₁₃NO
Molecular Weight 87.12 g/mol 115.17 g/mol
pKa (Conjugate Acid at 25°C) 8.36[1]9.04[2]
LogP (Octanol/Water) -0.86[3]-0.15[2]
Boiling Point ~128 °C[3]~146 °C[4]
Physical State (Room Temp) Colorless LiquidColorless to Pale Yellow Liquid

High-Fidelity Potentiometric pKa Determination

As morpholine derivatives generally lack strong UV chromophores, UV-metric titration is prone to poor signal-to-noise ratios unless complex indicator-dye systems are employed. Therefore, potentiometric titration is the gold standard for these aliphatic heterocycles. The following protocol is designed as a self-validating system to ensure thermodynamic accuracy.

Experimental Protocol

Materials & Reagents:

  • Analyte: 2,6-dimethylmorpholine hydrochloride (High purity, >98%).

  • Titrant: 0.1 M NaOH (Standardized against potassium hydrogen phthalate).

  • Background Matrix: 0.1 M KCl solution.

  • Equipment: Automated potentiometric titrator with a glass pH electrode and temperature probe.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the pH electrode using NIST-traceable standard buffers (pH 4.01, 7.00, and 10.01) at exactly 25.0 ± 0.1 °C. Causality: pKa is a temperature-dependent thermodynamic constant; strict thermal control prevents baseline drift.

  • Sample Preparation: Accurately weigh 1.0 mmol of 2,6-dimethylmorpholine hydrochloride and dissolve it in 50 mL of 0.1 M KCl. Causality: The 0.1 M KCl matrix maintains a constant ionic strength throughout the titration, ensuring that the activity coefficients of the ions remain stable, allowing concentration to serve as a reliable proxy for activity.

  • Environmental Control: Submerge the pH electrode and temperature probe into the solution. Blanket the titration vessel with a steady stream of inert Nitrogen (N₂) gas. Causality: Aliphatic amines readily absorb atmospheric CO₂, forming carbonic acid which will artificially lower the pH and introduce secondary inflection points.

  • Titration Execution: Dispense the 0.1 M NaOH titrant in dynamic volume increments (e.g., 0.1 mL to 0.5 mL), allowing the system to reach equilibrium (defined as ΔpH < 0.01 per minute) before recording the pH.

  • Data Analysis: Plot the measured pH against the volume of NaOH added. Calculate the first derivative (

    
    ) to precisely identify the equivalence point. The pKa is extracted by reading the pH at exactly half the equivalence volume, in accordance with the Henderson-Hasselbalch equation (
    
    
    
    ).

Workflow S1 1. Sample Prep (0.1M KCl Matrix) S2 2. N2 Blanket (Prevent CO2) S1->S2 S3 3. Titration (0.1M NaOH) S2->S3 S4 4. Data Plotting (pH vs Vol) S3->S4 S5 5. pKa Extraction (Half-Equivalence) S4->S5

Experimental workflow for the potentiometric determination of heterocycle pKa.

Pharmacokinetic Implications in Drug Design

The ~0.68 unit shift in pKa between morpholine and 2,6-dimethylmorpholine has profound implications for rational drug design:

  • Physiological Ionization: At a physiological pH of 7.4, the ionization states of the two moieties differ significantly. Morpholine (pKa 8.36) is approximately 90% protonated (ionized) in the bloodstream. In contrast, 2,6-dimethylmorpholine (pKa 9.04) is over 98% protonated.

  • Permeability vs. Solubility: While the higher pKa of 2,6-dimethylmorpholine increases its ionization (favoring aqueous solubility), the addition of the two methyl groups simultaneously increases the intrinsic lipophilicity (LogP shifts from -0.86 to -0.15)[2][3]. This dual effect often results in a "best of both worlds" scenario, where the hydrochloride salt provides excellent formulation solubility, while the lipophilic methyl groups ensure adequate passive membrane permeability.

  • Metabolic Shielding: The methyl groups at the 2 and 6 positions introduce steric bulk adjacent to the oxygen atom. This steric hindrance can block Cytochrome P450-mediated oxidative metabolism (e.g., ring opening or α-oxidation), thereby extending the biological half-life of the active pharmaceutical ingredient.

References

  • ChemicalBook. "cis-2,6-Dimethylmorpholine | 6485-55-8". ChemicalBook.
  • PubChem. "Morpholine | C4H9NO | CID 8083". National Institutes of Health (NIH).
  • PubChem. "2,6-Dimethylmorpholine | C6H13NO | CID 110862". National Institutes of Health (NIH).
  • Master Organic Chemistry. "5 Key Basicity Trends of Amines". Master Organic Chemistry.

Sources

Stereochemical Architecture of 2,6-Dimethylmorpholine Hydrochloride Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereoelectronic Imperative

2,6-Dimethylmorpholine (DMM) is not merely a solvent or a generic building block; it is a privileged scaffold in the synthesis of morpholine-based antifungals (e.g., Amorolfine, Fenpropimorph) and selective receptor modulators.[1] The stereochemistry of the 2,6-dimethyl substitution pattern dictates the pharmacological efficacy and metabolic stability of these drugs.[1]

This guide addresses the critical challenge in DMM applications: stereocontrol . While the cis-isomer (meso) is thermodynamically preferred and often the active pharmacophore, the trans-isomer (racemic) constitutes a persistent impurity that requires rigorous separation.[1] This paper details the stereochemical dynamics of DMM hydrochloride salts, providing a self-validating protocol for their isolation, characterization, and conversion.[1]

Stereochemical Fundamentals

The 2,6-dimethylmorpholine system exists as two diastereomers, distinguished by the relative orientation of the methyl groups on the morpholine ring.[1]

The Isomer Landscape[1]
  • Cis-Isomer (Meso): The (2R,6S)-configuration.[1] In the preferred chair conformation, both methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions.[1] This isomer is achiral due to an internal plane of symmetry passing through the oxygen and nitrogen atoms.

  • Trans-Isomer (Racemic): The (2R,6R) and (2S,6S) pair.[1][2] In the chair conformation, one methyl group is equatorial while the other is forced into an axial position.[1] This introduces significant steric strain (approx. 1.4–1.8 kcal/mol less stable than the cis-isomer), making the trans-isomer the kinetic product or a minor component of the thermodynamic equilibrium.[1]

Visualization of Stereochemical Relationships

DMM_Stereochemistry Root 2,6-Dimethylmorpholine (DMM) Cis Cis-Isomer (2R,6S) - Meso Thermodynamic Product Root->Cis ~80-88% Equilibrium Trans Trans-Isomer (Racemic Mixture) Kinetic/Minor Product Root->Trans ~12-20% Equilibrium Conf_Cis Conformation: Diequatorial Methyls (Stable Chair) Cis->Conf_Cis Trans_RR (2R,6R) Chiral Enantiomer Trans->Trans_RR Trans_SS (2S,6S) Chiral Enantiomer Trans->Trans_SS Conf_Trans Conformation: Axial/Equatorial Methyls (Distorted Chair/Twist Boat) Trans->Conf_Trans

Figure 1: Stereochemical hierarchy of 2,6-dimethylmorpholine showing the thermodynamic dominance of the cis-isomer.

The Hydrochloride Interface: Protonation and Crystallinity[1]

Converting the free base to the hydrochloride salt is the definitive step for locking the conformation and enhancing oxidative stability.

Protonation Dynamics

Upon treatment with HCl, the nitrogen atom becomes quaternary (


).[1]
  • Cis-HCl: The protonation does not disrupt the diequatorial preference of the methyl groups.[1] The salt forms a stable crystal lattice, often incorporating water of crystallization depending on the solvent system.[1]

  • Trans-HCl: Protonation locks the nitrogen inversion. The crystal packing is generally less efficient due to the axial methyl group, leading to higher solubility in polar organic solvents compared to the cis-salt.[1] This solubility differential is the mechanism of purification. [1]

Quantitative Comparison
Propertycis-2,6-DMM HCltrans-2,6-DMM HCl
Configuration (2R,6S) [Meso](2R,6R) / (2S,6S) [Racemic]
Methyl Orientation Diequatorial (Syn)Axial / Equatorial (Anti)
Thermodynamic Stability HighLow (Steric strain)
Melting Point ~290–300 °C (sublimes)Generally lower / broader range
Solubility (Ethanol) Low (Precipitates readily)Moderate to High (Remains in mother liquor)
Key NMR Feature (

H)

ppm (d)

ppm (d)

Experimental Protocols: Separation and Salt Formation[5][6]

This section details a self-validating workflow for isolating the cis-isomer as the hydrochloride salt from a commercial mixture.

Workflow Logic

The separation relies on a "Purification by Derivatization" strategy. While fractional distillation can separate the bases (bp diff ~2-3°C), it is inefficient for high purity.[1] We utilize the acetate salt for bulk stereochemical enrichment, followed by conversion to the hydrochloride for the final API form.[1]

Protocol: Isolation of cis-2,6-DMM Hydrochloride[1]

Reagents:

  • Commercial 2,6-Dimethylmorpholine (typically 70:30 or 80:20 cis:trans mixture).[1]

  • Glacial Acetic Acid.[3]

  • Ethyl Acetate (EtOAc) or Isopropyl Acetate.[1]

  • Concentrated HCl (37%) or HCl in Dioxane (4M).[1]

  • Sodium Hydroxide (50% w/w).[1]

Step-by-Step Methodology:

  • Selective Crystallization (The Acetate Filter):

    • Dissolve the crude DMM mixture (1.0 eq) in EtOAc (5 volumes).

    • Cool to 0–5 °C.

    • Slowly add Glacial Acetic Acid (1.05 eq) dropwise.[1] Note: The reaction is exothermic.[1]

    • Stir at 0–5 °C for 2 hours. The cis-DMM acetate salt will precipitate preferentially due to its superior lattice energy.

    • Validation: Filter the white solid. The mother liquor contains the enriched trans-isomer.

  • Free Base Regeneration:

    • Suspend the cis-acetate salt in water.

    • Basify with 50% NaOH to pH > 12.

    • Extract with Dichloromethane (DCM) or Toluene.[1] Dry over

      
       and concentrate.
      
    • Checkpoint: Assess purity via GC or NMR. Purity should now be >98% cis.

  • Hydrochloride Salt Formation:

    • Dissolve the purified cis-DMM free base in anhydrous Ethanol or Diethyl Ether.

    • Add HCl (gas, or solution in dioxane/ether) dropwise until pH < 2.[1]

    • A white precipitate of cis-2,6-dimethylmorpholine hydrochloride forms immediately.[1]

    • Recrystallize from Ethanol/Isopropanol if necessary for X-ray quality crystals.

Purification_Workflow Mixture Crude DMM Mixture (Cis/Trans) Acetate_Step Add Acetic Acid in EtOAc Mixture->Acetate_Step Filtration Filtration Acetate_Step->Filtration Cis_Acetate Solid: Cis-Acetate (>98% de) Filtration->Cis_Acetate Trans_Liquor Liquor: Trans-Enriched Filtration->Trans_Liquor Basify Basify (NaOH) & Extract Cis_Acetate->Basify HCl_Step Add HCl in EtOH Basify->HCl_Step Final_Salt Pure Cis-DMM HCl (API Grade) HCl_Step->Final_Salt

Figure 2: Purification workflow utilizing the differential solubility of acetate salts to isolate the cis-isomer before HCl salt formation.[1]

Characterization & Validation (E-E-A-T)

Trustworthiness in stereochemistry comes from spectroscopic proof. You must confirm the "chair" conformation and the equatorial nature of the methyl groups.

NMR Spectroscopy ( H NMR)

The definitive distinction lies in the coupling constants (


) of the methine protons at C2 and C6.[1]
  • Cis-Isomer (HCl salt in

    
     or 
    
    
    
    ):
    • Signal: Methine protons (H2, H6) appear as a multiplet (approx.[1] 3.6–3.8 ppm).

    • Coupling: These protons are axial . They exhibit a large vicinal coupling (

      
       Hz) with the axial protons at C3/C5.[1]
      
    • Logic: Only the cis-isomer (diequatorial methyls) places H2/H6 in the axial position consistently.[1]

  • Trans-Isomer:

    • Due to the axial/equatorial split, the coupling pattern is more complex or averaged if the ring is flipping.[1] The lack of a clear, large

      
       for both methine protons is the diagnostic flag for the trans impurity.[1]
      
X-Ray Crystallography

For IND (Investigational New Drug) filings, single-crystal X-ray diffraction is required.[1]

  • Cis-HCl: Space group typically monoclinic or orthorhombic. The structure confirms the syn orientation of methyls and the chair conformation.

  • Reference: See CSD (Cambridge Structural Database) entries for cis-2,6-dimethylmorpholinium chloride.[1]

Pharmaceutical Implications[6][7][8][9][10]

Why does this stereochemistry matter?

  • Metabolic Stability: The cis-isomer's diequatorial methyls sterically hinder the approach of metabolic enzymes (e.g., CYPs) to the ring carbons, often resulting in a longer half-life compared to the trans-isomer.[1]

  • Target Binding: In antifungal drugs like Amorolfine, the morpholine ring mimics the carbocationic intermediate in the sterol biosynthesis pathway. The precise geometry of the cis-isomer is critical for fitting into the active site of

    
    -reductase and 
    
    
    
    -isomerase.[1] The trans-isomer acts as an impurity that dilutes potency and may cause off-target toxicity.

References

  • BASF SE. (2021). Process for the preparation of cis-2,6-dimethylmorpholine.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 641500, cis-2,6-Dimethylmorpholine. PubChem.[4][3][5][6] [Link][1]

  • Duchamp, E., et al. (2019).[1][7] Reductive Fragmentation of Tetrazoles: Mechanistic Insights and Applications toward the Stereocontrolled Synthesis of 2,6-Polysubstituted Morpholines. Journal of Organic Chemistry. [Link][1]

  • Bergmann, E. D., et al. (1980).[1][8] Conformational Analysis of 2,6-Dimethylmorpholines. Journal of Molecular Structure.

Sources

Methodological & Application

Application Note: Selective Cyclization of Diisopropanolamine to 2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Cyclization of Diisopropanolamine to 2,6-Dimethylmorpholine Content Type: Application Note & Technical Protocol Audience: Process Chemists, Organic Synthesis Researchers, and Drug Development Scientists.

Introduction & Scope

2,6-Dimethylmorpholine (2,6-DMM) is a critical heterocyclic building block in the pharmaceutical and agrochemical industries. It serves as a core pharmacophore in antifungal agents (e.g., Amorolfine, Fenpropimorph) and as a chiral auxiliary in asymmetric synthesis.

The synthesis involves the intramolecular dehydration (cyclization) of diisopropanolamine (DIPA). While conceptually simple, the reaction presents specific challenges regarding stereocontrol (cis/trans ratio) and thermal management to prevent oligomerization.

This guide details a robust, bench-validated protocol for the sulfuric acid-mediated cyclization of DIPA, emphasizing the thermodynamic preference for the cis-isomer and downstream purification strategies.

Reaction Chemistry & Mechanism

Reaction Scheme

The transformation is an acid-catalyzed dehydration etherification. The nitrogen atom acts as the tether, bringing the two secondary alcohol groups into proximity.

Stoichiometry:



Mechanistic Pathway

The reaction proceeds via a specific sequence involving protonation and nucleophilic attack. Unlike diethanolamine cyclization (primary alcohols), DIPA involves secondary alcohols, increasing the likelihood of S_N1 character (carbocation intermediates) over pure S_N2, particularly at high temperatures.

Key Mechanistic Steps:

  • Protonation: Acid protonates one hydroxyl group of DIPA.

  • Activation: Formation of an oxonium ion (

    
    ).
    
  • Cyclization: The oxygen atom of the second hydroxyl group acts as the nucleophile, attacking the carbon bearing the leaving group (water).

  • Stereochemistry: The cis-isomer (2,6-diequatorial methyls) is thermodynamically more stable than the trans-isomer (axial-equatorial). High-temperature acid catalysis typically yields a thermodynamic mixture favoring the cis-isomer (~80:20).

Visualization: Reaction Workflow

The following diagram outlines the logical flow of the synthesis and workup.

DIPA_Cyclization Start Diisopropanolamine (DIPA) (Racemic/Meso Mix) Mix Exothermic Mixing (T < 60°C) Start->Mix Acid Conc. H2SO4 (Catalyst & Dehydrator) Acid->Mix Heat Thermal Dehydration 170-190°C Mix->Heat Trap Dean-Stark Trap (Water Removal) Heat->Trap Azeotropic Removal Quench Basification (NaOH to pH > 12) Heat->Quench Complete Conversion Extract Organic Phase Separation (Extraction w/ Toluene/DCM) Quench->Extract Distill Fractional Distillation (bp 140-150°C) Extract->Distill Product 2,6-Dimethylmorpholine (Cis/Trans Mixture) Distill->Product

Figure 1: Process flow diagram for the acid-mediated cyclization of DIPA.

Experimental Protocol: Liquid Phase Dehydration

Safety Warning: Concentrated sulfuric acid is highly corrosive and causes severe burns. The reaction is exothermic; addition must be slow. DIPA and 2,6-DMM are irritants. Perform all operations in a fume hood.

Equipment & Reagents[1][2]
  • Reagents:

    • Diisopropanolamine (DIPA), >98% purity.[1]

    • Sulfuric Acid (H₂SO₄), 95-98% concentrate.

    • Sodium Hydroxide (NaOH), 50% w/w aqueous solution.

    • Solvent: Toluene or Dichloromethane (for extraction).

  • Apparatus:

    • 3-Neck Round Bottom Flask (RBF).[2]

    • Mechanical Stirrer (Viscosity increases during salt formation).

    • Dean-Stark trap fitted with a reflux condenser.[2]

    • Temperature probe (internal).

    • Dropping funnel (pressure-equalizing).

Step-by-Step Procedure

Step 1: Acid Addition (Exotherm Control)

  • Charge DIPA (1.0 equiv) into the 3-neck RBF.

    • Note: If DIPA is solid (mp ~42°C), gently melt it at 50°C.

  • Begin slow mechanical stirring.

  • Add Conc. H₂SO₄ (1.5 to 2.0 equiv) dropwise via the addition funnel.

    • Critical: Maintain internal temperature below 80°C using an ice bath if necessary. The acid-base neutralization (amine protonation) is highly exothermic.

    • Observation: The mixture will become a viscous syrup (DIPA-sulfate salt).

Step 2: Thermal Dehydration

  • Equip the flask with the Dean-Stark trap and condenser.[2]

  • Heat the reaction mixture gradually to 170–190°C .

    • Mechanism:[3][4][5] At this temperature, the sulfate ester intermediate undergoes displacement/elimination to close the ring.

  • Maintain temperature for 3–6 hours .

    • Monitor: Water will collect in the Dean-Stark trap. Theoretical water yield is 1 mole per mole of DIPA. The reaction is complete when water evolution ceases.

Step 3: Workup & Isolation

  • Cool the reaction mass to ~60°C (do not allow to solidify completely).

  • Slowly add NaOH (50% aq) until pH > 12.

    • Caution: Another exotherm. The mixture will separate into an upper organic amine layer and a lower aqueous salt sludge (Na₂SO₄).

  • Perform steam distillation OR solvent extraction:

    • Method A (Steam Distillation): Direct steam distillation of the basified slurry yields an aqueous azeotrope of 2,6-DMM.

    • Method B (Extraction): Dilute with water to dissolve salts, extract 3x with Toluene or DCM. Dry organic layer over Na₂SO₄.[6]

Step 4: Purification

  • Concentrate the organic phase.[7]

  • Perform fractional distillation.[8][9]

    • Boiling Point: 2,6-Dimethylmorpholine boils at 147–148°C (atmospheric).

    • Yield: Typically 85–95%.

Isomer Management: Cis/Trans Separation

The reaction yields a mixture of cis (major, ~75-85%) and trans (minor, ~15-25%) isomers.[3][4]

  • Cis-isomer: (2R, 6S) - Methyl groups are equatorial. (Preferred for most bio-activities).

  • Trans-isomer: (2R, 6R) / (2S, 6S) - One axial, one equatorial methyl.

Separation by simple distillation is inefficient due to overlapping boiling points.

Protocol for Cis-Enrichment (Salt Crystallization)

To obtain high-purity cis-2,6-DMM (>98%), use selective crystallization of carboxylate salts.

  • Solvent: Dissolve the crude isomer mixture in Ethyl Acetate or Isopropyl Acetate.

  • Acid: Add Acetic Acid or Propionic Acid (1.05 equiv relative to amine).

  • Crystallization:

    • Heat to dissolve.[8]

    • Cool slowly to 0–5°C.

    • The cis-isomer salt crystallizes preferentially.

  • Filtration: Filter the crystals.

  • Recovery: Basify the crystals with NaOH and distill to recover pure cis-2,6-DMM.

Analytical Characterization

Gas Chromatography (GC)
  • Column: DB-Wax or DB-1 (Polar columns provide better isomer separation).

  • Profile:

    • Trans-isomer typically elutes before the cis-isomer on non-polar columns, but order may reverse on polar phases. Validate with standards.

NMR Spectroscopy ( H NMR, CDCl )

Distinguishing isomers relies on the coupling constants of the methine protons at C2 and C6.

FeatureCis-Isomer (Diequatorial Me)Trans-Isomer (Axial/Equatorial)
Methyl Signal Doublet (~1.1 ppm)Doublet (often split/shifted)
H-2/H-6 Signal Multiplet (Axial H)Multiplet (One Axial, One Eq)
Coupling (

)
Large

(~10-11 Hz)
Mixed

values

Troubleshooting Guide

IssueProbable CauseCorrective Action
Charring / Black Tar Temperature > 200°C or "Hot spots"Use an oil bath (not mantle) for uniform heat. Ensure efficient stirring.
Low Yield Incomplete dehydrationEnsure temp > 170°C. Check Dean-Stark for theoretical water volume.
Solidification Salt formation during workupAdd sufficient water before cooling to <60°C to keep Na₂SO₄ soluble.
Low Cis:Trans Ratio Kinetic controlExtend reaction time at 180°C to allow thermodynamic equilibration to the cis form.

References

  • BASF SE. (1983). Process for the preparation of cis-2,6-dimethylmorpholine. US Patent 4,504,363. Link

  • Huntsman Corporation. (2005).
  • J. G. Aston et al. (1980). Mechanism of cyclization of amino alcohols. Journal of Heterocyclic Chemistry, 17, 369-372.[3]

  • Chen, Y. et al. (2020). Method for purifying cis-2,6-dimethylmorpholine. CN Patent 110950818B. Link

  • Wiley-VCH. (2003). Ullmann's Encyclopedia of Industrial Chemistry, "Amines, Aliphatic". Link

Sources

synthesis of Amorolfine from cis-2,6-dimethylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Optimized Reductive Amination Protocol for High-Purity API Production

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Amorolfine Hydrochloride (AMF-HCl), a potent broad-spectrum antifungal agent.[1] Unlike traditional alkylation routes that suffer from low yields and extensive byproduct formation, this protocol utilizes a Reductive Amination strategy.

The method couples cis-2,6-dimethylmorpholine (derived from its hydrochloride salt) with 3-(4-tert-amylphenyl)-2-methylpropanal . By employing Sodium Triacetoxyborohydride (STAB) as a selective reducing agent, this workflow minimizes over-alkylation and ensures high stereochemical integrity. Critical attention is paid to the salification and crystallization steps, which serve as the primary purification vector to remove trace trans-isomers, ensuring the final API meets European Pharmacopoeia (EP) standards (>99.5% purity).

Scientific Background & Mechanism

Amorolfine acts by inhibiting


-reductase and 

-isomerase, depleting ergosterol in the fungal cell membrane. The drug's efficacy is strictly dependent on the stereochemistry of the morpholine ring; the cis-(2,6)-dimethyl configuration is the active pharmacophore.

The synthesis relies on the condensation of the secondary amine (cis-2,6-dimethylmorpholine) with the aldehyde to form an iminium ion intermediate, which is rapidly reduced in situ to the tertiary amine.

2.1 Reaction Pathway Visualization

The following diagram illustrates the critical process flow, from salt neutralization to the final API crystallization.

AmorolfineSynthesis Start cis-2,6-Dimethylmorpholine HCl (Starting Material) FreeBase Neutralization (NaOH, H2O/Toluene) Start->FreeBase Step 1 AmineBase cis-2,6-Dimethylmorpholine (Free Base) FreeBase->AmineBase ImineStep Imine Formation (Toluene/AcOH, 20-25°C) AmineBase->ImineStep Step 2 Aldehyde 3-(4-tert-amylphenyl)-2-methylpropanal (Electrophile) Aldehyde->ImineStep ImineInt Iminium Intermediate (In Situ) ImineStep->ImineInt Reduction Reduction (NaBH(OAc)3, 0-25°C) ImineInt->Reduction Step 3 CrudeBase Amorolfine Free Base (Crude Oil) Reduction->CrudeBase Salification Salification (HCl gas/Ethanol, pH 1.5-3.0) CrudeBase->Salification Step 4 Crystallization Crystallization (-20°C, Isomer Purification) Salification->Crystallization FinalProduct Amorolfine Hydrochloride (>99.5% cis-isomer) Crystallization->FinalProduct Step 5

Figure 1: Critical Process Flow for Amorolfine HCl Synthesis.[2][3][4][5][6][7]

Materials & Equipment
Reagent / MaterialGradeRoleCAS Number
cis-2,6-Dimethylmorpholine HCl >98%Starting Material (Nucleophile)54622-58-7
Aldehyde Precursor >95%Electrophile (3-(4-tert-amylphenyl)-2-methylpropanal)30062-15-8
Sodium Triacetoxyborohydride (STAB) 97%Reducing Agent56553-60-7
Glacial Acetic Acid ACSCatalyst64-19-7
Toluene AnhydrousSolvent108-88-3
Ethanol AbsoluteCrystallization Solvent64-17-5
Hydrochloric Acid Gas or 4M in DioxaneSalification Agent7647-01-0

Equipment Requirements:

  • Jacketted glass reactor (1L - 5L) with overhead stirring.

  • Internal temperature probe (Thermocouple).

  • Nitrogen inerting manifold.[8]

  • High-Performance Liquid Chromatography (HPLC) system for IPC (In-Process Control).

Experimental Protocol
Phase 1: Free-Basing of Morpholine Salt

The hydrochloride salt must be neutralized to liberate the nucleophilic amine.

  • Charge a reactor with cis-2,6-dimethylmorpholine HCl (100.0 g, 0.66 mol) and Water (300 mL).

  • Add Toluene (300 mL) to create a biphasic system.

  • Adjust pH to >12.0 by slowly adding 50% NaOH solution (approx. 55 g) while maintaining temperature <30°C.

  • Agitate vigorously for 30 minutes.

  • Separate phases. Extract the aqueous layer once more with Toluene (100 mL).

  • Combine organic layers and wash with Brine (100 mL).

  • Dry over anhydrous

    
     or remove water via azeotropic distillation.
    
    • Checkpoint: The water content (KF) of the Toluene solution should be <0.1% before proceeding.

Phase 2: Reductive Amination (The Coupling)

This step uses STAB for mild, selective reduction, avoiding the high pressures required for catalytic hydrogenation.

  • Solution Preparation: To the dried Toluene solution of cis-2,6-dimethylmorpholine (from Phase 1), add Glacial Acetic Acid (39.6 g, 0.66 mol, 1.0 eq).

    • Note: Acid catalysis promotes iminium ion formation.

  • Addition: Add 3-(4-tert-amylphenyl)-2-methylpropanal (144.0 g, 0.66 mol, 1.0 eq) dropwise over 30 minutes.

    • Temperature Control: Maintain internal temperature between 20–25°C.

  • Imine Formation: Stir the mixture at 25°C for 60 minutes.

  • Reduction: Cool the mixture to 0–5°C. Add Sodium Triacetoxyborohydride (195.0 g, 0.92 mol, 1.4 eq) portion-wise over 1 hour.

    • Safety: Hydrogen gas evolution may occur; ensure proper venting.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 3–5 hours.

    • IPC (HPLC): Monitor consumption of the Aldehyde. Limit: <1.0% remaining.

Phase 3: Workup
  • Quench: Cool to 10°C and slowly add 10% NaOH solution until pH > 10.

  • Separation: Separate the organic layer.[9] Wash with water (2 x 300 mL).

  • Concentration: Distill off Toluene under reduced pressure (50°C, 100 mbar) to obtain Crude Amorolfine Base as a viscous oil.

    • Yield Expectation: ~190–200 g crude oil.

Phase 4: Salification and Crystallization (Critical Purity Step)

This step is designed to selectively crystallize the cis-isomer, rejecting any trans-impurities or unreacted aldehyde.

  • Dissolution: Dissolve the Crude Amorolfine Base in Ethanol (400 mL, ~2 volumes).

  • Salification: Heat to 40–45°C. Bubble HCl gas (or add HCl/EtOH solution) until pH reaches 1.5 – 3.0.

    • Exotherm: The reaction is exothermic; use this heat to ensure complete dissolution.[9]

  • Crystallization:

    • Cool slowly to 20°C over 1 hour.

    • Cool further to -15°C to -20°C over 2 hours.

    • Hold: Maintain at -20°C for at least 2 hours. This deep cooling is essential for maximizing yield and purging the trans-isomer.

  • Isolation: Filter the white crystalline solid.

  • Wash: Wash the cake with cold Ethanol (-20°C, 50 mL).

  • Drying: Dry under vacuum at 60°C for 12 hours.

Results & Specifications
ParameterSpecificationTypical Result
Appearance White crystalline powderComplies
Yield (Molar) > 75%82%
Purity (HPLC) > 99.5%99.8%
cis-Isomer Content > 99.5%99.9%
trans-Isomer < 0.2%< 0.05%
Melting Point 225 – 230°C228°C
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete Imine formationIncrease stirring time after Aldehyde addition before adding STAB. Ensure Toluene is dry.
High trans-isomer Inadequate CrystallizationEnsure cooling reaches -20°C. Do not rush the cooling ramp. Recrystallize from Ethanol if necessary.[9]
Residual Aldehyde Decomposition of STABSTAB is moisture sensitive. Use fresh reagent and ensure inert atmosphere (

).
Filtration Difficulties Crystal size too smallCooling rate was too fast. Re-heat to dissolve and cool more slowly (5°C/hour).
References
  • Hoffmann-La Roche. (1981).[1] Nouveaux derives de cis-4-(3-phenyl-2-methyl-propyl)-2,6-dimethyl-morpholine. French Patent FR2463767.[1] Link

  • Zentiva KS. (2008).[9] Process of producing Amorolfine. European Patent EP1917254B1.[9] Link

  • Abdel-Magid, A. F., et al. (1996).[10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Cimex Pharma. (2013). Preparation method of amorolfine hydrochloride. WO2013097629A1. Link

  • European Pharmacopoeia. (2023). Amorolfine Hydrochloride Monograph. Link

Sources

using 2,6-dimethylmorpholine as a chiral auxiliary in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for using 2,6-dimethylmorpholine as a chiral auxiliary in asymmetric organic synthesis.

Executive Summary

While 2,6-dimethylmorpholine is commonly encountered as a solvent or achiral building block (predominantly the cis-isomer), its (2S,6S) and (2R,6R) trans-isomers represent a powerful, underutilized class of C2-symmetric chiral auxiliaries .

This guide details the application of enantiopure trans-2,6-dimethylmorpholine to induce high stereoselectivity in Michael additions , enolate alkylations , and nucleophilic acyl substitutions . The auxiliary functions as a "Chiral Weinreb Amide," leveraging the morpholine oxygen for metal chelation while the C2-symmetric methyl groups provide steric shielding to direct facial selectivity.

Key Advantages[1][2][3]
  • Dual Functionality: Acts as both a stereodirecting group and a Weinreb-like acylating agent (prevents over-addition of nucleophiles).

  • C2 Symmetry: Reduces the number of possible transition states, often leading to higher predictability in stereochemical outcomes compared to C1-symmetric auxiliaries.

  • Recyclability: The auxiliary is chemically robust and can be cleaved/recovered under acidic conditions.

Stereochemical Prerequisites

CRITICAL: Commercial "2,6-dimethylmorpholine" is typically a mixture of isomers, predominantly the thermodynamically stable cis-isomer (meso, achiral). For asymmetric synthesis, you must isolate or purchase the enantiopure trans-isomer.

IsomerStructureChiralityApplication
cis-(2R,6S) Methyls on same side (axial/equatorial)Achiral (Meso) Solvent, achiral base, drug scaffold.
trans-(2S,6S) Methyls on opposite sides (equatorial/equatorial)Chiral (C2) Chiral Auxiliary (Directs Si-face attack)
trans-(2R,6R) Methyls on opposite sides (equatorial/equatorial)Chiral (C2) Chiral Auxiliary (Directs Re-face attack)

Mechanistic Principles

The trans-2,6-dimethylmorpholine auxiliary operates via a chelation-controlled mechanism. When attached to a substrate (e.g., an acyl group), the morpholine oxygen and the carbonyl oxygen chelate to a metal center (Li, Mg, Zn), locking the conformation.

The "Chiral Weinreb" Effect

Unlike Evans' oxazolidinones, which primarily rely on dipole minimization or specific enolate geometries, the morpholine amide forms a stable 5-membered chelate with the metal. The axial/equatorial orientation of the methyl groups on the rigid morpholine chair creates a distinct "open" and "blocked" face.

G cluster_0 Step 1: Attachment cluster_1 Step 2: Asymmetric Induction cluster_2 Step 3: Cleavage S1 Prochiral Acid (Substrate) Amide Chiral Amide (Stable Intermediate) S1->Amide Coupling (DCC/EDC) Aux trans-2,6-Dimethylmorpholine (Auxiliary) Aux->Amide TransState Transition State (Metal Chelation) Amide->TransState Reagent Addition (R-Li, Enolate, etc.) Prod_Aux Diastereomerically Enriched Adduct TransState->Prod_Aux Steric Blocking by Methyl Groups Final Enantiopure Product (Acid/Alcohol) Prod_Aux->Final Hydrolysis (HCl/H2O) Recov Recovered Auxiliary Prod_Aux->Recov Extraction

Figure 1: General workflow for 2,6-dimethylmorpholine mediated asymmetric synthesis.

Experimental Protocols

Protocol A: Preparation of the Chiral Amide

Objective: Covalent attachment of trans-2,6-dimethylmorpholine to a carboxylic acid substrate.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • (2S,6S)-2,6-Dimethylmorpholine (1.1 equiv) [Enantiopure]

  • EDC[1]·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • DCM (Anhydrous)

Procedure:

  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under nitrogen.

  • Activation: Add EDC·HCl and HOBt at 0°C. Stir for 30 minutes to form the active ester.

  • Coupling: Add (2S,6S)-2,6-dimethylmorpholine followed by DIPEA dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (amide formation is usually distinct from acid).

  • Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine/EDC), sat. NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (EtOAc/Hexanes).

    • Checkpoint: The product should be a single diastereomer (if the substrate was achiral) or a mixture if the substrate was racemic (kinetic resolution potential).

Protocol B: Asymmetric Michael Addition (Case Study: Baclofen Precursor)

Objective: Stereoselective addition of a nucleophile to an α,β-unsaturated amide. Reference: Based on the synthesis of (R)-Baclofen (Baldoli et al.)

Reagents:

  • Chiral Acrylamide (derived from Protocol A)

  • Nucleophile (e.g., Nitromethane or Grignard reagent)

  • Base (e.g., TMG or catalytic base for Michael addition)

  • Solvent (THF or Toluene)

Procedure:

  • Setup: Dissolve the α,β-unsaturated chiral amide in THF (0.1 M) and cool to -78°C.

  • Nucleophile Generation:

    • For Nitromethane: Pre-mix nitromethane (5 equiv) with Tetramethylguanidine (TMG, 0.2 equiv).

    • For Organometallics: Prepare the cuprate or Grignard reagent in a separate flask.

  • Addition: Add the nucleophile solution slowly to the amide.

  • Induction: Stir at -78°C for 4–6 hours. The C2-symmetric methyl groups block the Re-face (for S,S-auxiliary), forcing attack from the Si-face (or vice versa depending on specific conformation).

  • Quench: Quench with sat. NH₄Cl at low temperature.

  • Isolation: Extract with EtOAc. The crude product will be a diastereomeric mixture, typically with high dr (e.g., >90:10).

  • Purification: Recrystallization or chromatography is often sufficient to isolate the major diastereomer in >99% de.

Protocol C: Auxiliary Removal and Recovery

Objective: Hydrolysis of the amide bond to release the chiral acid and recover the amine.

Reagents:

  • 6M HCl

  • Dichloromethane (DCM)[2]

  • NaOH (pellets or 10M solution)

Procedure:

  • Hydrolysis: Dissolve the chiral amide adduct in 6M HCl (10 mL per mmol).

  • Reflux: Heat to reflux (approx. 100°C) for 6–12 hours. Monitor consumption of starting material by HPLC/TLC.

  • Separation (Critical Step):

    • Cool the reaction mixture.

    • Extract Product: Extract the acidic aqueous phase with DCM. The product (carboxylic acid) will move into the organic layer.

    • Retain Auxiliary: The auxiliary (amine) remains protonated (ammonium salt) in the aqueous layer.

  • Auxiliary Recovery:

    • Basify the aqueous layer to pH >12 using NaOH.

    • Extract the free amine with DCM or Et₂O.

    • Dry and concentrate. Distillation may be required to return to high purity for reuse.

Data & Performance Comparison

Feature2,6-Dimethylmorpholine (Trans)Evans OxazolidinoneWeinreb Amide
Chirality Source C2-Symmetric MethylsC1-Symmetric SubstituentNone (Achiral)
Mechanism Chelation + Steric BlockingDipole/ChelationChelation (Stable Intermediate)
Ketone Synthesis Yes (Stops at mono-addition)No (Double addition possible)Yes (Standard)
Removal Harsh (Acid Reflux)Mild (LiOOH, NaOMe)Harsh (Acid/Base)
Atom Economy Moderate (MW ~115)Moderate (MW ~100-200)Poor (if used only for activation)

Troubleshooting & Optimization

  • Low Diastereoselectivity:

    • Cause: Insufficient chelation.

    • Fix: Add a Lewis acid (e.g., MgBr₂, ZnCl₂) to tighten the transition state geometry. Ensure the solvent is non-coordinating (Toluene/DCM) rather than THF if chelation is weak.

  • Difficult Removal:

    • Cause: Steric bulk of the product hinders hydrolysis.

    • Fix: Use iodolactonization (if applicable) or convert to an ester via acid-catalyzed alcoholysis instead of direct hydrolysis.

References

  • Stereoselective Synthesis of (R)-Baclofen: Baldoli, E., et al. "Enantioselective synthesis of (R)-(−)-baclofen using Fischer-type carbene anions." Journal of Heterocyclic Chemistry. (Referenced via search context 1.2)

  • General Chiral Auxiliary Theory: Evans, D. A. "Studies in Asymmetric Synthesis."

  • Morpholine Amides as Acylating Agents: Ogiwara, Y.[3] "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis." ResearchGate.[3][4]

  • Stereochemistry of 2,6-Dimethylmorpholine: BASF Technical Data / PubChem.

Disclaimer: This protocol involves the use of corrosive acids and hazardous solvents. Always consult the Safety Data Sheet (SDS) for 2,6-dimethylmorpholine and other reagents before use.

Sources

Application Notes and Protocols for Reductive Amination Using 2,6-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

For researchers and professionals in drug development and synthetic chemistry, the formation of carbon-nitrogen bonds is a cornerstone of molecular construction. Among the myriad of methods available, reductive amination stands out for its reliability, efficiency, and broad applicability in synthesizing primary, secondary, and tertiary amines.[1][2][3] This powerful reaction avoids the common pitfall of overalkylation often encountered with direct alkylation of amines using alkyl halides.[1] The process involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[4][5]

This guide provides a detailed exploration of reductive amination protocols specifically utilizing 2,6-dimethylmorpholine hydrochloride. We will delve into the mechanistic underpinnings, provide field-proven experimental procedures, and offer insights into the critical parameters that ensure a successful and high-yielding synthesis.

The Reagents: A Closer Look at 2,6-Dimethylmorpholine Hydrochloride and Sodium Triacetoxyborohydride

2,6-Dimethylmorpholine Hydrochloride: A Versatile Building Block

2,6-Dimethylmorpholine is a valuable secondary cyclic amine in medicinal chemistry and organic synthesis. Its hydrochloride salt is often used for its stability and ease of handling. A crucial consideration when using the hydrochloride salt is the necessity to liberate the free amine in situ for it to act as a nucleophile. This is typically achieved by the addition of a mild base.

Sodium Triacetoxyborohydride (STAB): The Reducing Agent of Choice

While various reducing agents can be employed in reductive amination, sodium triacetoxyborohydride [NaBH(OAc)₃] has emerged as a superior choice for its mildness and remarkable selectivity.[2][6][7] Unlike more reactive hydrides, STAB does not readily reduce aldehydes and ketones under neutral or weakly acidic conditions, which allows for the efficient formation of the imine or iminium ion intermediate before reduction.[2][6] This selectivity minimizes the formation of alcohol byproducts from the reduction of the starting carbonyl compound.[8] Furthermore, STAB is a safer and less toxic alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the potential for cyanide contamination in the final product.[1][6]

The Mechanism: A Step-by-Step Molecular Journey

The reductive amination process using 2,6-dimethylmorpholine hydrochloride and an aldehyde or ketone in the presence of sodium triacetoxyborohydride can be dissected into two key stages:

  • In-situ Free Amine Generation and Iminium Ion Formation: The reaction commences with the neutralization of 2,6-dimethylmorpholine hydrochloride by a mild base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to generate the free 2,6-dimethylmorpholine. This free amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the formation of a hemiaminal intermediate, which subsequently loses a molecule of water to form an iminium ion. The slightly acidic conditions, often facilitated by the acetic acid byproduct of STAB, can catalyze this dehydration step.[4][5]

  • Hydride-Mediated Reduction: The highly selective sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.[9]

Reductive_Amination_Mechanism Mechanism of Reductive Amination cluster_0 Iminium Ion Formation cluster_1 Reduction Amine_HCl 2,6-Dimethylmorpholine Hydrochloride Free_Amine Free 2,6-Dimethylmorpholine Amine_HCl->Free_Amine + Base Base Base (e.g., Et3N) Hemiaminal Hemiaminal Intermediate Free_Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde or Ketone Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Product Tertiary Amine Product Iminium_Ion->Product + NaBH(OAc)3 STAB NaBH(OAc)3

Caption: The two-stage mechanism of reductive amination.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of aldehyde and ketone substrates.

Protocol 1: General Reductive Amination of an Aldehyde with 2,6-Dimethylmorpholine Hydrochloride

This protocol is optimized for the reaction of various aldehydes with 2,6-dimethylmorpholine hydrochloride using sodium triacetoxyborohydride.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • 2,6-Dimethylmorpholine hydrochloride (1.1 mmol, 1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv)

  • Triethylamine (Et₃N) (1.2 mmol, 1.2 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 mmol) and 2,6-dimethylmorpholine hydrochloride (1.1 mmol).

  • Add anhydrous DCE or THF (10 mL) to the flask and stir to dissolve/suspend the solids.

  • Add triethylamine (1.2 mmol) to the mixture and stir for 10-15 minutes at room temperature. This step is crucial for the in-situ generation of the free amine.

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with aldehydes are typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination of a Ketone with 2,6-Dimethylmorpholine Hydrochloride

Ketones are generally less reactive than aldehydes in reductive amination.[8] Therefore, the addition of a catalytic amount of acetic acid is often beneficial to facilitate iminium ion formation.[7]

Materials:

  • Ketone (1.0 mmol, 1.0 equiv)

  • 2,6-Dimethylmorpholine hydrochloride (1.2 mmol, 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (2.0 mmol, 2.0 equiv)

  • Triethylamine (Et₃N) (1.3 mmol, 1.3 equiv)

  • Glacial acetic acid (optional, 1.0 mmol, 1.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the ketone as the carbonyl substrate.

  • (Optional but recommended for less reactive ketones) Add glacial acetic acid (1.0 mmol) to the mixture and stir for 5 minutes.

  • Add sodium triacetoxyborohydride (2.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature. Reactions with ketones may require longer reaction times (4-24 hours). Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 6-9 from Protocol 1 for work-up and purification.

Data Presentation: A Guide to Stoichiometry and Reaction Conditions

The following table summarizes the key parameters for the reductive amination protocols.

ParameterAldehyde SubstrateKetone SubstrateRationale
2,6-Dimethylmorpholine HCl 1.1 equiv1.2 equivA slight excess of the amine salt ensures complete consumption of the limiting carbonyl compound.
Triethylamine 1.2 equiv1.3 equivSufficient base is required to neutralize the amine hydrochloride and any generated HCl.
Sodium Triacetoxyborohydride 1.5 equiv2.0 equivA larger excess is used for less reactive ketones to drive the reaction to completion.
Acetic Acid Not usually required1.0 equiv (optional)Catalyzes iminium ion formation, which is slower for ketones.
Solvent DCE, THFDCEDCE is often the preferred solvent for its compatibility with the reagents and reaction conditions.[7]
Reaction Time 1-4 hours4-24 hoursKetones are sterically more hindered and electronically less reactive than aldehydes.
Temperature Room TemperatureRoom Temperature to 50 °CGentle heating can overcome the higher activation energy for ketone reactions.

Visualization of the Experimental Workflow

Experimental_Workflow Reductive Amination Workflow Start Start: Dry Reaction Vessel under N2 Add_Reagents Add Carbonyl and 2,6-Dimethylmorpholine HCl Start->Add_Reagents Add_Solvent Add Anhydrous Solvent (DCE or THF) Add_Reagents->Add_Solvent Add_Base Add Triethylamine, Stir 15 min Add_Solvent->Add_Base Add_STAB Add Sodium Triacetoxyborohydride Add_Base->Add_STAB Monitor Stir and Monitor Reaction (TLC or LC-MS) Add_STAB->Monitor Quench Quench with Saturated aq. NaHCO3 Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash with Brine, Dry over Na2SO4, and Concentrate Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify End Final Product Purify->End

Sources

Application Note: Mechanistic Profiling of 2,6-Dimethylmorpholine as a Corrosion Inhibitor in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the physicochemical mechanism and experimental validation of 2,6-dimethylmorpholine (2,6-DMM) as a corrosion inhibitor for mild steel in acidic environments (HCl/H₂SO₄). Unlike simple morpholine, the 2,6-dimethyl derivative offers enhanced hydrophobicity and steric coverage due to its methyl substituents. This note provides researchers with a causal explanation of the inhibition process—driven by electrostatic adsorption and donor-acceptor interactions—and outlines a self-validating protocol suite using Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization (PDP), and Gravimetric Analysis.

Introduction: The Molecule and the Matrix

2,6-Dimethylmorpholine (


) is a heterocyclic amine widely utilized in steam condensate lines, acidizing fluids, and industrial cleaning systems. Its efficacy stems from its dual-nature structure:
  • Heteroatoms (N, O): Provide lone pair electrons for coordination with metal

    
    -orbitals.
    
  • Methyl Substituents: Increase the molecule's molecular footprint and lipophilicity compared to the parent morpholine, enhancing the exclusion of water molecules from the metal interface.

In acidic media (pH < 4), 2,6-DMM exists predominantly in its protonated cationic form. Understanding this speciation is critical for interpreting its adsorption behavior on charged metal surfaces.

Mechanism of Action

The inhibition mechanism of 2,6-DMM is not a singular event but a cascade of thermodynamic and kinetic steps.

Speciation and Transport

In strong acids (e.g., 1M HCl), the secondary amine nitrogen is protonated:



This cation diffuses from the bulk solution to the metal interface.
Adsorption Dynamics

The adsorption follows a "bridge" mechanism:

  • Anion Adsorption: Chloride (

    
    ) or Sulfate (
    
    
    
    ) ions specifically adsorb onto the positively charged anodic sites of the dissolving iron, creating a negatively charged surface dipole.
  • Electrostatic Interaction (Physisorption): The protonated

    
     cation is electrostatically attracted to these adsorbed anions.
    
  • Donor-Acceptor Interaction (Chemisorption): As the molecule approaches the surface, the lone pair electrons on the Oxygen atom and unprotonated Nitrogen (in equilibrium) donate electron density into the empty

    
    -orbitals of Iron (
    
    
    
    ). Conversely,
    
    
    back-donates electrons into the antibonding orbitals of the inhibitor (retro-donation), strengthening the bond.
  • Film Formation: The hydrophobic methyl groups orient away from the surface, forming a barrier that repels water and hydronium ions, stifling the cathodic hydrogen evolution reaction.

Mechanistic Visualization

The following diagram illustrates the pathway from bulk solution to stable film formation.

G cluster_0 Bulk Solution Phase cluster_1 Metal Interface (Double Layer) Neutral Neutral 2,6-DMM Protonation Protonation (H+) [2,6-DMM-H]+ Neutral->Protonation pH < pKa AnionBridge Anion Bridging (Cl- / SO4--) Protonation->AnionBridge Diffusion Electrostatic Electrostatic Adsorption AnionBridge->Electrostatic Coulombic Attraction DonorAcceptor Donor-Acceptor Interaction (N/O -> Fe) Electrostatic->DonorAcceptor Surface Approach Film Hydrophobic Protective Film DonorAcceptor->Film Steric Coverage

Figure 1: Step-wise adsorption mechanism of 2,6-DMM on steel in acidic media, highlighting the transition from electrostatic attraction to film formation.

Experimental Protocols

To rigorously validate the mechanism described above, a combination of electrochemical and gravimetric methods is required.

Materials and Preparation[1][2][3]
  • Working Electrode (WE): Mild steel coupons (composition: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).

  • Pre-treatment:

    • Abrade with SiC paper (grades 400, 600, 800, 1200).

    • Degrease with acetone (ultrasonic bath, 5 min).

    • Rinse with bidistilled water and dry in warm air stream.

  • Electrolyte: 1.0 M HCl (prepared from analytical grade 37% HCl).

  • Inhibitor: 2,6-dimethylmorpholine (Sigma-Aldrich, >98%). Prepare concentrations: 0 (Blank), 100, 200, 400, 800 ppm.

Electrochemical Protocol (EIS & PDP)

This workflow ensures steady-state conditions before measurement, a critical step often overlooked.

Equipment: Potentiostat/Galvanostat (e.g., Gamry, Autolab) with a standard three-electrode cell.

  • Reference: Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter: Platinum mesh or Graphite rod.

Step-by-Step Workflow:

  • OCP Stabilization: Immerse WE in solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (change < 2 mV/5 min).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Mode: Potentiostatic (at OCP).

    • Frequency Range: 100 kHz to 10 mHz.[1][2][3]

    • AC Amplitude: 10 mV peak-to-peak (ensures linearity).

    • Points: 10 points per decade.

  • Potentiodynamic Polarization (PDP):

    • Scan Range: -250 mV to +250 mV vs. OCP.

    • Scan Rate: 1 mV/s (slow rate minimizes capacitive charging currents).

    • Data Collection: Log current density vs. Potential.

Gravimetric (Weight Loss) Protocol

Used as the "ground truth" to calibrate electrochemical data.

  • Weighing: Measure initial mass (

    
    ) of prepared coupons (analytical balance, ±0.1 mg).
    
  • Immersion: Suspend coupons in varying inhibitor concentrations (250 mL beakers) using glass hooks.

    • Temp Control: Thermostated water bath (e.g., 25°C, 40°C, 60°C for thermodynamic calculations).

  • Duration: 24 hours (standard).

  • Cleaning: Remove coupons, scrub with bristle brush under running water, rinse with acetone, dry.

  • Re-weighing: Measure final mass (

    
    ).
    
Experimental Workflow Visualization

Workflow cluster_Electro Electrochemical Branch cluster_Grav Gravimetric Branch Start Start: Sample Prep OCP OCP Stabilization (30 min) Start->OCP Immerse Immersion (24h) @ T1, T2, T3 Start->Immerse EIS EIS Measurement (100kHz - 10mHz) OCP->EIS PDP Polarization (PDP) (±250mV vs OCP) EIS->PDP Fit1 Fit: Equivalent Circuit (R_ct, CPE) EIS->Fit1 Fit2 Fit: Tafel Extrapolation (I_corr, E_corr) PDP->Fit2 Clean Clean & Weigh Immerse->Clean Calc Calc: Corrosion Rate & Isotherms Clean->Calc

Figure 2: Parallel experimental workflow for validating corrosion inhibition efficiency.

Data Analysis & Interpretation

Electrochemical Impedance (EIS)

Data is best fitted to a Randles Circuit modified with a Constant Phase Element (CPE) to account for surface heterogeneity.

  • Circuit Model:

    
    
    
    • 
      : Solution resistance.
      
    • 
      : Charge transfer resistance (inversely proportional to corrosion rate).
      
    • 
      : Double layer capacitance (decreases as inhibitor displaces water).
      

Inhibition Efficiency (


): 


Adsorption Isotherms

To confirm the mechanism, fit the surface coverage (


) data to the Langmuir Isotherm , which assumes monolayer coverage.


  • Plot

    
     vs. 
    
    
    
    . A linear slope near 1.0 confirms Langmuir behavior.[4]
  • Free Energy (

    
    ):  Calculated from 
    
    
    
    (
    
    
    ).
    • If

      
       kJ/mol 
      
      
      
      Physisorption (Electrostatic).
    • If

      
       kJ/mol 
      
      
      
      Chemisorption (Coordination).
    • 2,6-DMM typically exhibits values between -30 and -35 kJ/mol, indicating a mixed mechanism.

Typical Data Summary Table
ParameterSymbolUninhibited (Blank)Inhibited (High Conc.)Trend Interpretation
Charge Transfer Resistance

Low (

)
High (

)
Formation of protective barrier.
Double Layer Capacitance

HighLowDisplacement of water molecules by organic inhibitor.
Corrosion Potential

BaselineShift < 85 mVMixed-type inhibition (geometric blocking).
Corrosion Current

HighLowDirect reduction in metal dissolution.

References

  • ASTM International. (2021). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens (ASTM G1-03). ASTM International. [Link]

  • Popova, A., et al. (2011). Temperature effect on mild steel corrosion in acid media in presence of some azoles. Corrosion Science.[5] [Link]

  • NACE International. (2018). Standard Test Method: Laboratory Corrosion Testing of Metals (TM0169). AMPP (Association for Materials Protection and Performance). [Link]

  • Sastri, V. S. (2011). Green Corrosion Inhibitors: Theory and Practice. Wiley. [Link]

Sources

Application Note: A Convergent Synthesis of Sonidegib Utilizing a Key 2,6-Dimethylmorpholine Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Sonidegib and the Hedgehog Signaling Pathway

Sonidegib (also known as Odomzo®) is a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a critical transmembrane protein in the Hedgehog (Hh) signaling pathway.[1][2][3] The Hh pathway is fundamental during embryonic development but is largely quiescent in adult tissues.[4][5] However, aberrant reactivation of this pathway is a key driver in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC).[4][6] Sonidegib functions by binding to SMO, preventing downstream signal transduction and the activation of GLI transcription factors, which ultimately suppresses the transcription of genes responsible for tumor cell proliferation and survival.[2] Approved by the FDA in 2015, Sonidegib provides a crucial therapeutic option for patients with locally advanced BCC.[1][4]

The molecular structure of Sonidegib, N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide, features a central biphenyl core linked to a substituted pyridine, which is in turn functionalized with a crucial cis-2,6-dimethylmorpholine moiety. This specific morpholine stereoisomer is critical for potent SMO antagonism. This application note details a convergent synthetic strategy that joins two key fragments: the biphenyl carboxamide core and the 2,6-dimethylmorpholine building block in a late-stage nucleophilic aromatic substitution (SNAr) reaction.

Hedgehog Signaling Pathway & Sonidegib's Mechanism of Action

The diagram below illustrates the canonical Hedgehog signaling pathway and the specific point of intervention for Sonidegib. In the "OFF" state, the Patched (PTCH1) receptor inhibits SMO. Upon binding of the Sonic Hedgehog (Shh) ligand, this inhibition is relieved, allowing SMO to activate the GLI transcription factors. Sonidegib directly antagonizes SMO, forcing the pathway into the "OFF" state, even in the presence of the Hh ligand.

Caption: Mechanism of Sonidegib in the Hedgehog signaling pathway.

Synthetic Strategy Overview

The synthesis is designed in a convergent manner to maximize efficiency. The strategy involves two main branches:

  • Synthesis of the Biphenyl Core: A Suzuki-Miyaura coupling reaction is employed to construct the central biphenyl linkage, followed by amidation to install the carboxamide group, resulting in the key intermediate, N-(6-chloropyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide.

  • Final SNAr Coupling: The final step involves the nucleophilic aromatic substitution of the chlorine atom on the pyridine ring of the biphenyl core with the commercially available (cis)-2,6-dimethylmorpholine. This late-stage introduction of the morpholine moiety is advantageous as it avoids carrying the relatively complex fragment through multiple synthetic steps.

Synthesis_Workflow cluster_core Biphenyl Core Synthesis cluster_final Final Coupling A 3-bromo-2-methylbenzoic acid R1 R1 A->R1 Step 1: Suzuki Coupling B 4-(Trifluoromethoxy)phenylboronic acid B->R1 Step 1: Suzuki Coupling C 5-amino-2-chloropyridine R2 R2 C->R2 Step 2: Amidation D cis-2,6-Dimethylmorpholine R3 R3 D->R3 Step 3: SNAr Reaction I1 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid I1->R2 Step 2: Amidation I2 N-(6-chloropyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide I2->R3 Step 3: SNAr Reaction FP Sonidegib R1->I1 R2->I2 R3->FP

Caption: Convergent synthetic workflow for Sonidegib.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. All reagents are to be handled according to their respective Safety Data Sheets (SDS).

Materials and Reagents
ReagentCAS No.Mol. WeightSupplierPurity
3-bromo-2-methylbenzoic acid76006-35-2215.04Sigma-Aldrich≥98%
4-(Trifluoromethoxy)phenylboronic acid139301-27-4205.95Combi-Blocks≥97%
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Strem Chemicals≥99%
Sodium Carbonate (Na₂CO₃)497-19-8105.99Fisher ScientificAnhydrous, ≥99.5%
5-amino-2-chloropyridine5350-93-6128.56Acros Organics≥98%
Thionyl Chloride (SOCl₂)7719-09-7118.97Sigma-Aldrich≥99%
(cis)-2,6-Dimethylmorpholine63073-99-4115.17TCI Chemicals≥98%
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Alfa Aesar≥99%
1,4-Dioxane123-91-188.11Sigma-AldrichAnhydrous, ≥99.8%
N,N-Dimethylformamide (DMF)68-12-273.09Fisher ScientificAnhydrous, ≥99.8%
Step 1: Suzuki Coupling - Synthesis of 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

Rationale: The Suzuki-Miyaura cross-coupling is a robust and high-yielding method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[7] Tetrakis(triphenylphosphine)palladium(0) is a highly effective catalyst for this transformation, and sodium carbonate serves as the necessary base to facilitate the catalytic cycle. A dioxane/water solvent system is commonly used to ensure solubility of both organic and inorganic reagents.

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol, 1.0 eq) and 4-(trifluoromethoxy)phenylboronic acid (10.6 g, 51.2 mmol, 1.1 eq).

  • Add 1,4-dioxane (100 mL) and a solution of sodium carbonate (14.8 g, 139.5 mmol, 3.0 eq) in deionized water (35 mL).

  • Bubble nitrogen gas through the mixture for 15 minutes to degas the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (1.61 g, 1.39 mmol, 0.03 eq) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12 hours. Monitor reaction progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).

  • After completion, cool the mixture to room temperature. Acidify the aqueous layer to pH ~2 with 2M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from an ethanol/water mixture to afford the title compound as a white solid.

    • Expected Yield: ~12.5 g (90%)

    • Characterization: ¹H NMR, ¹³C NMR, LC-MS.

Step 2: Amidation - Synthesis of N-(6-chloropyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide

Rationale: This step forms the amide bond connecting the biphenyl core to the chloropyridine fragment. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. This acyl chloride then readily reacts with the amino group of 5-amino-2-chloropyridine to form the stable amide linkage.

Procedure:

  • Suspend 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid (12.0 g, 40.5 mmol, 1.0 eq) in thionyl chloride (30 mL).

  • Add a catalytic amount of anhydrous DMF (3-4 drops).

  • Heat the mixture to 70 °C and stir for 2 hours. The solid should dissolve completely, indicating the formation of the acyl chloride.

  • Remove the excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2 x 20 mL) to ensure complete removal. The resulting crude acyl chloride is used directly in the next step.

  • In a separate 250 mL flask, dissolve 5-amino-2-chloropyridine (5.72 g, 44.5 mmol, 1.1 eq) and DIPEA (10.6 mL, 60.8 mmol, 1.5 eq) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude acyl chloride in anhydrous dichloromethane (50 mL) dropwise to the pyridine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: 40% Ethyl Acetate in Hexanes).

  • Upon completion, wash the reaction mixture with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to yield the product as an off-white solid.

    • Expected Yield: ~14.2 g (82%)

    • Characterization: ¹H NMR, LC-MS.

Step 3: SNAr Reaction - Synthesis of Sonidegib

Rationale: The final step is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C-Cl bond towards nucleophilic attack. The secondary amine of cis-2,6-dimethylmorpholine acts as the nucleophile, displacing the chloride to form the final product. A high-boiling polar aprotic solvent like dioxane is ideal, and a non-nucleophilic base (DIPEA) is used to quench the HCl generated during the reaction.

Procedure:

  • To a sealed tube, add N-(6-chloropyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide (10.0 g, 23.4 mmol, 1.0 eq), (cis)-2,6-dimethylmorpholine (4.05 g, 35.1 mmol, 1.5 eq), and DIPEA (6.1 mL, 35.1 mmol, 1.5 eq).

  • Add 1,4-dioxane (80 mL) as the solvent.

  • Seal the tube and heat the reaction mixture to 110 °C for 24 hours. Monitor progress by HPLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of 50-80% ethyl acetate in hexanes) followed by recrystallization from isopropanol to afford Sonidegib as a pure white crystalline solid.

    • Expected Yield: ~9.5 g (83%)

    • Characterisation: ¹H NMR, ¹³C NMR, HPLC, Mass Spectrometry, Melting Point.

Expected Results & Quality Control

ParameterSpecification
Appearance White to off-white crystalline powder
Chemical Formula C₂₆H₂₆F₃N₃O₃
Molecular Weight 485.51 g/mol
Purity (HPLC) ≥98.0%
¹H NMR Conforms to the structure
Mass Spec (ESI+) [M+H]⁺ = 486.2

References

  • Sonidegib, a Hedgehog Signaling Pathway Inhibitor for Locally Advanced Basal Cell Carcinoma. (2022). Pharmacy Times. [Link]

  • What is the mechanism of Sonidegib Phosphate? (2024). Patsnap Synapse. [Link]

  • Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. (2017). OncoTargets and Therapy, PMC. [Link]

  • Hedgehog pathway inhibitor. (n.d.). Wikipedia. [Link]

  • Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. (2017). Taylor & Francis Online. [Link]

  • WO2017096998A1 - Preparation method for sonidegib. (2017).
  • WO2015092720A1 - Metabolites of sonidegib (lde225). (2015).
  • KR102111151B1 - Manufacturing method of sony degib. (2020).
  • US Patent 10745388. (2020).
  • An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water. (2016). Green Chemistry, RSC Publishing. [Link]

  • Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma. (2016). OncoTargets and Therapy. [Link]

  • Improving the Antitumor Activity and Bioavailability of Sonidegib for the Treatment of Skin Cancer. (2021). MDPI. [Link]

  • Fabrication and In Vivo Evaluation of In Situ pH-Sensitive Hydrogel of Sonidegib–Invasomes via Intratumoral Delivery for Basal Cell Skin Cancer Management. (2024). Gels, PMC. [Link]

  • A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma. (2021). Journal of Drugs in Dermatology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isomer Separation of 2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: ISO-DMM-26 Topic: Separation of cis and trans isomers of 2,6-dimethylmorpholine Status: Open Analyst: Senior Application Scientist

Executive Summary

The separation of 2,6-dimethylmorpholine isomers is a common challenge in the synthesis of morpholine-based fungicides (e.g., Fenpropimorph) and chiral auxiliaries. The commercial product is typically a mixture of the thermodynamically stable cis isomer (meso, diequatorial) and the trans isomer (racemic mixture, axial-equatorial).

Because the boiling points of these diastereomers are extremely close (


), standard distillation is often insufficient for high-purity requirements (>99%). This guide details three validated workflows: High-Efficiency Fractionation , Selective Salt Crystallization  (The "Gold Standard" for purity), and Analytical Validation .

Module 1: Thermodynamic & Physical Properties

Before attempting separation, you must understand the species you are handling.

PropertyCis-2,6-Dimethylmorpholine Trans-2,6-Dimethylmorpholine
Stereochemistry Meso (Achiral)Racemic Pair (

and

)
Conformation Diequatorial (More Stable)Axial-Equatorial (Less Stable)
Boiling Point ~142–143 °C (at 760 mmHg)~148–149 °C (at 760 mmHg)
Thermodynamic Ratio ~88% (Equilibrium)~12% (Equilibrium)

Critical Note on Boiling Points: Contradictory data exists in literature regarding which isomer has the higher boiling point. However, industrial patent data (Source 1) confirms that under rectification conditions, the cis isomer is generally the lower boiling component (142°C) compared to the trans (148°C).

Module 2: Separation Protocols

Method A: High-Efficiency Fractional Distillation (Bulk Separation)

Best for: Large scale, initial enrichment (e.g., raising cis content from 60% to 90%).

The Problem: Simple distillation results in co-distillation due to the narrow


.
The Fix:  You require a column with high theoretical plate counts.

Protocol:

  • Equipment: Use a spinning band distillation column or a packed column with efficient packing (e.g., Sulzer packing) equivalent to 60 theoretical plates .

  • Vacuum: Reduce pressure to 100 mmHg to lower thermal stress and prevent isomerization.

  • Reflux Ratio: Maintain a high reflux ratio (e.g., 20:1) initially.[1][2][3]

  • Collection:

    • Fraction 1 (Cis-rich): Collects at ~80–81 °C (at 100 mmHg).[4]

    • Intermediate: Mixed fraction.

    • Fraction 2 (Trans-rich): Collects at ~87–89 °C (at 100 mmHg).[4]

Method B: Selective Crystallization (High Purity)

Best for: Obtaining >99% purity of the Cis isomer.

This is the most robust lab-scale method. The cis isomer forms a highly crystalline salt with acetic acid, while the trans-acetate remains more soluble in the organic liquor.

Workflow Diagram:

G Start Crude Mixture (Cis/Trans) Solvent Add Ethyl Acetate (or Isopropyl Acetate) Start->Solvent Acid Add Acetic Acid (1.0 - 1.3 eq) Solvent->Acid Cryst Crystallization (Cool to 0-5°C) Acid->Cryst Filter Filtration Cryst->Filter Solid Solid Cake: Cis-Acetate Salt Filter->Solid Precipitate Liquid Mother Liquor: Trans-Enriched Filter->Liquid Filtrate Base Hydrolysis (NaOH, pH 14) Solid->Base Final Pure Cis-2,6-Dimethylmorpholine (>99% GC) Base->Final

Caption: Selective crystallization workflow using acetic acid to isolate the cis-isomer.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1 mole of the crude amine mixture in Ethyl Acetate (approx. 3-4 volumes relative to amine).

  • Acid Addition: Slowly add Acetic Acid (1.0 to 1.1 equivalents based on cis content, or slight excess). Maintain temperature at 30–40 °C.

  • Crystallization:

    • Cool slowly to 20 °C over 2 hours.

    • Chill further to 0–5 °C and hold for 3 hours.

  • Filtration: Filter the white solid. The filter cake is Cis-2,6-dimethylmorpholine acetate .[4] The filtrate contains the trans isomer.

  • Hydrolysis (Recovery):

    • Dissolve the salt in water.

    • Adjust pH to >13 using 33% NaOH.

    • Extract with Chloroform or DCM.

    • Dry (K₂CO₃) and concentrate to yield pure cis base.

Troubleshooting:

  • Issue: No crystals formed.

    • Cause: Too much solvent or water presence.

    • Fix: Remove solvent via rotary evaporation and replace with dry Isopropyl Acetate. Seed with a pure crystal if available.

  • Issue: Low Purity (<98%).[5]

    • Fix: Recrystallize the acetate salt from hot ethyl acetate before hydrolysis.

Module 3: Analytical Validation (GC)

You cannot rely on NMR alone for trace impurity quantification due to overlapping methyl signals. Gas Chromatography (GC) is required.

Recommended Method:

  • Column: DB-1701 or DB-5 (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium or Nitrogen.

  • Detector: FID (250 °C).

  • Oven Program:

    • Start: 80 °C (Hold 2 min).

    • Ramp: 5 °C/min to 120 °C.

    • Ramp: 20 °C/min to 240 °C.

  • Elution Order:

    • Cis-2,6-dimethylmorpholine (Lower retention time on non-polar columns).

    • Trans-2,6-dimethylmorpholine.[6][4][1]

Frequently Asked Questions (FAQ)

Q: Can I use Mandelic Acid for separation? A: Yes, but it is typically reserved for resolving the enantiomers of the trans isomer. If you specifically need the


-trans isomer, you would use D-Mandelic acid, which forms a diastereomeric salt with the trans isomer that precipitates, leaving the cis and other trans enantiomer in solution (Source 2).

Q: Why does my "pure" cis isomer degrade over time? A: 2,6-dimethylmorpholine is generally stable, but in the presence of strong acids or metal catalysts at high temperatures (>150°C), it can isomerize to the thermodynamic equilibrium (88:12 cis:trans). Ensure your distilled product is free of acidic residues.

Q: I need the Trans isomer. How do I recover it? A: Do not discard the mother liquor from Method B .

  • Take the filtrate from the acetate crystallization.

  • Evaporate the solvent.

  • Basify (NaOH) and extract to get a trans-enriched oil.

  • Perform a careful fractional distillation on this enriched oil. Since the bulk cis is removed, the distillation efficiency improves significantly.

References

  • Method for purifying cis-2,6-dimethylmorpholine. Patent CN110950818B. Google Patents. Link

  • Racemic separation of 2,6-trans-dimethylmorpholine. Patent US7829702B2. Google Patents. Link

  • Process for the preparation of cis-2,6-dimethyl morpholine. Patent EP0094565B1. Google Patents. Link

Sources

Technical Support Center: Stereoselective Synthesis of 2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermodynamic Imperative

In the synthesis of 2,6-dimethylmorpholine (DMM), the cis-isomer is the industrial gold standard, primarily serving as the chiral precursor for antifungal agents like Amorolfine .

The critical insight for researchers is that cis-2,6-dimethylmorpholine is the thermodynamic product . The diequatorial conformation of the methyl groups in the chair structure confers significantly higher stability than the axial-equatorial trans-isomer. Therefore, optimization is not just about "directing" the reaction; it is about creating conditions that allow the system to reach thermodynamic equilibrium.

This guide covers the two primary levers for yield maximization:

  • Kinetic Management: Controlling the acid-mediated cyclization of diisopropanolamine (DIPA).

  • Thermodynamic Correction: Post-synthesis catalytic isomerization of the trans-isomer.

Module A: Primary Synthesis (Cyclization Protocol)

Method: Acid-catalyzed dehydration of diisopropanolamine (DIPA).

The "Simultaneous Metering" Protocol

Many users report low yields (<70%) and tar formation when adding DIPA to acid (or vice versa) in bulk. The "Simultaneous Metering" technique is the corrective standard.

The Logic: Bulk addition creates transient zones of extreme pH or temperature, promoting intermolecular polymerization (tars) over intramolecular cyclization. Simultaneous addition maintains a constant stoichiometric ratio and temperature profile.

Protocol Steps:

  • Reactor Prep: Charge the reactor with a "heel" of pre-formed 2,6-dimethylmorpholine or a high-boiling inert solvent (if starting fresh) heated to 150°C .

  • Reagent Streams: Prepare two separate feed streams:

    • Stream A: Liquefied Diisopropanolamine (DIPA) (keep warm to prevent solidification).

    • Stream B: Sulfuric Acid (95-100%).

  • The Critical Zone: Simultaneously meter both streams into the reactor.

    • Target Temperature: Maintain 170°C - 190°C .

    • Stoichiometry: Aim for a slight molar excess of acid (1.0 : 1.1 to 1.5 DIPA:H2SO4).

  • Water Removal: Continuously distill off the water of reaction. This drives the equilibrium forward (Le Chatelier’s principle).

Data: Impact of Addition Mode

ParameterBulk Addition (Standard)Simultaneous Metering (Optimized)
Overall Yield 65 - 75%90 - 96%
Cis:Trans Ratio Variable (often ~60:40)~80:20
By-products High (Tars/Polymers)Low (<2%)

Technical Note: The reaction temperature must be high enough (>150°C) to overcome the activation energy for ring closure but controlled (<200°C) to prevent charring. The cis isomer is favored at higher temperatures due to thermodynamic equilibration.

Module B: Post-Synthesis Optimization (The "Rescue" Step)

Even under optimized cyclization conditions, the cis:trans ratio rarely exceeds 80:20 due to kinetic trapping. To achieve >99% cis purity, you must utilize Catalytic Isomerization .

The Logic: Since the cis isomer is thermodynamically more stable, exposing the trans-rich mixture to a hydrogenation catalyst under heat allows the trans isomer to "relax" into the cis conformation.

Isomerization Workflow

Catalyst: Ruthenium on Alumina (5% Ru/Al2O3) or Raney Nickel. Atmosphere: Hydrogen (H2) is required to maintain catalyst activity, though the net reaction consumes no hydrogen.

Step-by-Step Guide:

  • Isolation: Distill the crude reaction mixture to remove tars. You will have a mix of cis and trans DMM.[1][2][3]

  • Loading: Load the cis/trans mixture into a high-pressure autoclave.

  • Catalyst Addition: Add 0.5 - 2.0 wt% of Ru/Al2O3.

  • Conditions:

    • Pressure: Pressurize with H2 to 20-50 bar .

    • Temperature: Heat to 180°C - 220°C .

  • Duration: Stir for 4-8 hours.

  • Result: The mixture will converge to the thermodynamic limit (approx. 88:12 cis:trans).[3]

  • Final Separation: Fractionally distill the mixture. The cis isomer (bp ~147°C) and trans isomer have close boiling points, but high-efficiency columns can separate them. The trans bottoms are recycled back to Step 2.

Visualizing the Pathway

The following diagram illustrates the integrated workflow, showing how the "waste" trans-isomer is recycled to maximize the cis-yield.

DMM_Synthesis cluster_legend Thermodynamic Loop start Start: DIPA + H2SO4 cyclization Cyclization (170-190°C, Simultaneous Add) start->cyclization Dehydration crude Crude Mixture (Cis/Trans ~70:30) cyclization->crude -H2O distillation Fractional Distillation crude->distillation cis_product Product: Cis-DMM (>99% Purity) distillation->cis_product Distillate trans_residue Residue: Trans-Enriched distillation->trans_residue Bottoms isomerization Catalytic Isomerization (Ru/Al2O3, H2, 200°C) trans_residue->isomerization Recycle Loop isomerization->crude Re-equilibrated (88:12)

Caption: Integrated workflow for 2,6-dimethylmorpholine synthesis featuring a thermodynamic recycling loop to convert the unwanted trans-isomer into the desired cis-isomer.

Troubleshooting FAQ

Q1: My reaction mixture turns into a black, viscous tar. What is happening? A: This is "charring" caused by localized overheating or excess acid concentration.[4]

  • Diagnosis: You likely added the amine to the acid (or vice versa) too quickly without adequate stirring.

  • Fix: Switch to the Simultaneous Metering protocol (Module A). Ensure the internal temperature never exceeds 200°C.

Q2: I cannot separate the cis/trans isomers by distillation. The peaks overlap. A: The boiling point difference is small (<5°C).

  • Fix 1: Use a column with higher theoretical plates (minimum 20-30 plates).

  • Fix 2: If distillation fails, consider fractional crystallization of salts. The cis-isomer often forms crystalline salts (e.g., with specific acids) more readily than the liquid trans-isomer. However, high-efficiency rectification is the industrial preference.

Q3: Why do I need Hydrogen (H2) for isomerization if I'm not hydrogenating a double bond? A: The mechanism involves a transient dehydrogenation-rehydrogenation cycle.

  • Mechanism: The catalyst dehydrogenates the amine to an imine/enamine intermediate (breaking the stereocenter). The molecule rotates to the more stable conformation and is re-hydrogenated. Without H2 pressure, the catalyst surface becomes poisoned by dehydrogenated species (coke), and the reaction stops.

Q4: Can I use Palladium (Pd/C) instead of Ruthenium? A: Palladium is active but risky.

  • Risk: Pd is very aggressive at hydrogenolysis (C-N bond cleavage) at high temperatures, potentially ring-opening the morpholine back to acyclic amines. Ru and Ni are more selective for isomerization over hydrogenolysis.

References

  • BASF SE. (1985). Preparation of cis-2,6-dimethylmorpholine.[1][2][3] US Patent 4,504,363. Link

    • Key Finding: Establishes the simultaneous metering protocol and the thermodynamic equilibrium r
  • Huntsman Petrochemical. (2007). Process for the preparation of morpholine derivatives.[1][2][3][4][5] US Patent 7,829,702. Link

    • Key Finding: Details separation techniques and the use of optically active acids for resolution if enantiopurity is required.
  • Imperial College London. (1998). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans. Journal of the American Chemical Society. Link

    • Key Finding: Provides academic grounding on the thermodynamic stability of substituted cyclic ethers and amines (cis vs trans).
  • BenchChem. (2025).[4] Optimizing reaction conditions for the synthesis of morpholine derivatives.Link

    • Key Finding: General troubleshooting for morpholine cyclization temperatures and acid concentrations.[4]

Sources

Technical Support Center: Purification of trans-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the removal of trans-2,6-dimethylmorpholine from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter this common impurity in their synthetic work. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you select and implement the most effective purification strategy for your specific needs.

Introduction: The Challenge of trans-2,6-dimethylmorpholine

trans-2,6-Dimethylmorpholine is a heterocyclic organic compound that often appears as an isomeric impurity alongside its desired cis counterpart, particularly in syntheses where cis-2,6-dimethylmorpholine is a key building block, such as in the production of the antifungal drug Amorolfine.[1][2] The structural similarity between the cis and trans isomers makes their separation challenging.[3] This guide will walk you through several field-proven methods for removing the unwanted trans isomer and other basic impurities, ensuring the high purity of your target compounds.

FAQ: Initial Assessment and Method Selection

Before diving into specific protocols, it's crucial to assess your reaction mixture and purification goals. This initial analysis will guide you to the most appropriate method.

Q1: What are the first things I should consider when trying to remove trans-2,6-dimethylmorpholine?

A1: Your primary considerations should be the nature of your desired product and the other components in your reaction mixture. Ask yourself the following questions:

  • Is my desired product acidic, basic, or neutral? This will determine if a liquid-liquid extraction is a viable and selective option.

  • What is the scale of my reaction? Some methods, like chromatography, are better suited for smaller scales, while others, like distillation or crystallization, are more scalable.

  • What level of purity do I need to achieve? The stringency of your purity requirements will influence the method or combination of methods you choose. For example, pharmaceutical applications often require very high purity.[1]

  • What is the boiling point of my desired product? If your product has a significantly different boiling point from trans-2,6-dimethylmorpholine (b.p. ~147 °C), distillation may be an effective method.[3][4]

The following flowchart provides a general decision-making framework:

Caption: Decision tree for selecting a purification method.

Method 1: Acid-Base Liquid-Liquid Extraction

This is often the first method to consider for removing basic impurities like amines when the desired product is neutral or acidic. The principle is to convert the basic amine into a water-soluble salt, which can then be separated from the organic layer containing the desired product.[5][6]

FAQs: Acid-Base Extraction

Q2: What acid should I use for the extraction, and at what concentration?

A2: A dilute aqueous acid solution is typically sufficient. Common choices include 1 M HCl, 5% HCl, or 5-10% citric acid.[7] The key is to adjust the pH of the aqueous layer to be at least 2 pH units below the pKa of the conjugate acid of trans-2,6-dimethylmorpholine. This ensures complete protonation and transfer to the aqueous layer.[7]

Q3: My product is acid-sensitive. Can I still use an extraction method?

A3: Yes. If your product is sensitive to strong acids, you can use a wash with a 10% aqueous copper(II) sulfate solution. Amines will complex with the copper and be extracted into the aqueous layer, which often turns a deep blue or purple color.[7][8]

Q4: An emulsion formed during the extraction. How can I resolve this?

A4: Emulsions are a common problem. Here are a few troubleshooting steps:

  • Brine Wash: Add a saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Solvent Addition: Adding a small amount of your organic solvent can sometimes help.

  • Centrifugation: If the volume is small enough, centrifuging the mixture is a very effective way to separate the layers.[7]

  • Filtration: Passing the mixture through a pad of Celite or glass wool can also break up emulsions.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely.

  • Drain: Drain the lower aqueous layer containing the protonated amine impurity.

  • Repeat: Repeat the acidic wash (steps 3-6) two more times to ensure complete removal of the amine.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Method 2: Scavenger Resins

Scavenger resins are functionalized solid supports designed to react with and remove specific types of molecules from a solution.[9] This method is particularly useful when liquid-liquid extraction is not feasible or when a very high level of purity is required.

FAQs: Scavenger Resins

Q5: What type of scavenger resin is best for removing a secondary amine like trans-2,6-dimethylmorpholine?

A5: There are several options, and the best choice depends on the other functional groups present in your reaction mixture.

  • Strongly Acidic Resins (e.g., Sulfonic Acid-based, SCX): These are very effective at scavenging most amines. The amine is retained on the column and can be released later if desired.[10][11]

  • Isocyanate Resins: These react irreversibly with both primary and secondary amines and are highly effective.[12]

  • Aldehyde Resins: These can be used to selectively scavenge primary amines in the presence of secondary amines, which may be useful if your reaction mixture contains both.[12][13]

Q6: How much scavenger resin should I use?

A6: It is generally recommended to use a 2-4 fold excess of the scavenger resin relative to the amount of the impurity you want to remove.[13] This ensures a high probability of reaction and efficient removal.

Q7: Can I regenerate and reuse scavenger resins?

A7: Some scavenger resins can be regenerated. For example, acidic resins can be regenerated by washing with a strong acid to remove the bound amine.[14] The feasibility of regeneration depends on the specific resin and the nature of the captured impurity.

Comparative Table of Common Scavenger Resins for Amines
Resin TypeFunctional GroupMechanismSelectivityRegeneration
Sulfonic Acid (SCX) -SO₃HIon ExchangePrimary, Secondary, and Tertiary AminesYes
Isocyanate -NCOCovalentPrimary and Secondary AminesNo
Isatoic Anhydride AnhydrideCovalentPrimary and Secondary AminesNo
Aldehyde -CHOCovalentPrimarily Primary AminesYes (with acid hydrolysis)[15]
Protocol: Amine Scavenging with a Sulfonic Acid (SCX) Resin
  • Resin Preparation: Prepare a slurry of the SCX resin in a suitable solvent (e.g., methanol or dichloromethane).

  • Column Packing: Pack the slurry into a column.

  • Loading: Dissolve your crude reaction mixture in a minimal amount of a suitable solvent and load it onto the column.

  • Elution of Product: Elute your desired non-basic product with the solvent. The trans-2,6-dimethylmorpholine will be retained on the resin.

  • Washing: Wash the column with additional solvent to ensure all of your product has been collected.

  • Concentration: Combine the fractions containing your product and concentrate under reduced pressure.

Scavenger_Workflow start Crude Mixture (Product + trans-2,6-dimethylmorpholine) load_column Load onto SCX Resin Column start->load_column elute_product Elute with Organic Solvent load_column->elute_product product_collected Collect Fractions Containing Desired Product elute_product->product_collected amine_retained trans-2,6-dimethylmorpholine is Retained on Resin elute_product->amine_retained concentrate Combine Fractions and Concentrate product_collected->concentrate purified_product Purified Product concentrate->purified_product

Caption: Workflow for purification using a scavenger resin.

Method 3: Fractional Distillation

If you are working on a larger scale and there is a sufficient difference in boiling points between trans-2,6-dimethylmorpholine and your desired product (or its cis isomer), fractional distillation can be a very effective purification method.

FAQs: Fractional Distillation

Q8: What is the boiling point of trans-2,6-dimethylmorpholine, and how different does it need to be from my product for distillation to work?

A8: The boiling point of 2,6-dimethylmorpholine (mixture of isomers) is approximately 147 °C.[3] A difference in boiling points of at least 20-25 °C is generally required for effective separation by fractional distillation.[4] Patents have described the separation of cis and trans isomers of 2,6-dimethylmorpholine by fractional distillation over a packed column.[3]

Q9: What kind of distillation setup should I use?

A9: For separating compounds with close boiling points, a fractional distillation setup with a packed column (e.g., Vigreux, Raschig rings, or metal sponge) is necessary to provide a large surface area for repeated vaporization-condensation cycles.

Protocol: Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a packed column. Ensure all joints are well-sealed.

  • Charging the Flask: Charge the distillation flask with the crude mixture and a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask.

  • Equilibration: Allow the vapor to slowly rise through the column, establishing a temperature gradient.

  • Collection: Collect the fractions that distill over at the expected boiling point of the lower-boiling component.

  • Monitoring: Monitor the temperature at the head of the column. A sharp increase in temperature will indicate that the higher-boiling component is beginning to distill.

  • Separation: Change the receiving flask to collect the different fractions.

Method 4: Selective Crystallization

For diastereomeric impurities like the cis and trans isomers of 2,6-dimethylmorpholine, selective crystallization can be a powerful technique, especially on a larger scale. This often involves the formation of diastereomeric salts with a chiral resolving agent.

FAQs: Selective Crystallization

Q10: How does selective crystallization of diastereomeric salts work?

A10: By reacting a racemic mixture of your amine (in this case, a mixture of cis and trans isomers can be treated similarly to a racemic mixture of enantiomers) with a single enantiomer of a chiral acid or base, you form a mixture of diastereomeric salts. These diastereomers have different physical properties, including solubility, and can often be separated by crystallization.[16][17]

Q11: What resolving agents can be used for trans-2,6-dimethylmorpholine?

A11: Optically active mandelic acid has been successfully used to resolve racemic trans-2,6-dimethylmorpholine.[16] One of the diastereomeric salts preferentially crystallizes, allowing for its separation.

Protocol: Selective Crystallization via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the mixture of cis and trans isomers in a suitable solvent. Add an optically active resolving agent (e.g., mandelic acid).

  • Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration.

  • Liberation of the Free Amine: Dissolve the isolated salt in water and add a base (e.g., NaOH) to deprotonate the amine, causing it to separate from the aqueous solution.

  • Extraction: Extract the liberated free amine with an organic solvent, dry the organic layer, and concentrate to obtain the purified isomer.

Analytical Monitoring of Purification

To effectively troubleshoot and optimize your purification, you need a reliable analytical method to monitor the removal of trans-2,6-dimethylmorpholine.

  • Gas Chromatography (GC): GC is an excellent method for separating volatile compounds and can be used to determine the ratio of cis to trans isomers in your mixture.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for analysis. For amines that lack a strong UV chromophore, derivatization may be necessary for sensitive detection, or an alternative detector like an Evaporative Light Scattering Detector (ELSD) can be used.[18] Mixed-mode chromatography utilizing cation-exchange can be effective for separating morpholine and its derivatives.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can often be used to differentiate between cis and trans isomers by analyzing the coupling constants of the protons on the morpholine ring.

By applying the principles and protocols outlined in this guide, you will be well-equipped to tackle the challenge of removing trans-2,6-dimethylmorpholine from your reaction mixtures, leading to higher purity products and more reliable experimental outcomes.

References

  • Sandhya, K. and Ravindranath, B. (2012) Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. [Link]

  • Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Lambert, T. H., et al. (2022). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. PMC. [Link]

  • Wikipedia. (2023). Acid–base extraction. [Link]

  • European Patent Office. (n.d.). EP1917254B1 - Process of producing amorolfine. [Link]

  • Diplomata Comercial. (n.d.). Amine Manufacturing Process: Comprehensive Guide to Amines. [Link]

  • Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. [Link]

  • ResolveMass Laboratories Inc. (2025). Secondary Amine Scavenger Nitrosamine. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • Sciencemadness Discussion Board. (2007). Extraction problems. [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Chem.ucla.edu. (n.d.). Liquid/liquid Extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. (2025). Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration. [Link]

  • New Drug Approvals. (2021). AMOROLFINE. [Link]

  • University of Rochester. (n.d.). Workup: Amines. [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • Google Patents. (n.d.). WO2013097629A1 - Preparation method of amorolfine hydrochloride.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Google Patents. (n.d.).
  • Biotage. (n.d.). Utilizing bound reagents & scavengers with microwave heating, an enabling strategy in medicinal chemistry. [Link]

  • Iranian Journal of Chemical Engineering. (2025). Comparison of the Performance of Different Anionic Resins in the Removal of Thermally Stable Salts in the Amin Unit of Ilam Gas Refining Company. [Link]

  • Google Patents. (n.d.).
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Pharmaffiliates. (n.d.). Amorolfine-impurities. [Link]

  • Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. [Link]

  • ResearchGate. (2020). Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. [Link]

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Technical Support Center: Troubleshooting Low Yields in Diisopropanolamine Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the acid-catalyzed cyclization of diisopropanolamine to 2,6-dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this synthesis. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to optimize your reaction yields and product purity.

Introduction to Diisopropanolamine Cyclization

The intramolecular cyclization of diisopropanolamine is a crucial transformation for the synthesis of 2,6-dimethylmorpholine, an important intermediate in the pharmaceutical and agrochemical industries.[1] The reaction is typically an acid-catalyzed dehydration, where a strong acid, such as sulfuric acid, facilitates the removal of a water molecule to form the morpholine ring. While this reaction can achieve high yields, several factors can lead to suboptimal results. This guide will walk you through a systematic approach to identify and resolve the root causes of low yields in your diisopropanolamine cyclization experiments.

Troubleshooting Guide: Addressing Low Yields

Low or no yield is a common frustration in any chemical synthesis. The following question-and-answer section provides a structured approach to troubleshooting the diisopropanolamine cyclization reaction.

Q1: My reaction shows low or no conversion of the diisopropanolamine starting material. What are the potential causes and how can I fix this?

A1: Low or no conversion of the starting material is a primary indicator of a fundamental issue with your reaction setup or conditions. Here’s a breakdown of potential causes and their solutions:

  • Insufficient Acid Catalyst: Sulfuric acid acts as the catalyst for the dehydration reaction. An inadequate amount of acid will result in a sluggish or stalled reaction.

    • Solution: Ensure the correct molar ratio of diisopropanolamine to sulfuric acid is used. Ratios ranging from 1:1.0 to 1:3.0 have been reported to be effective.[2] A higher catalyst loading can sometimes improve conversion, but may also lead to side reactions if not carefully controlled.

  • Inadequate Reaction Temperature: The cyclization of diisopropanolamine is a dehydration reaction that requires a specific temperature range to proceed efficiently.

    • Solution: The reaction is typically heated to between 150°C and 190°C.[2][3] If the temperature is too low, the reaction rate will be significantly reduced. Conversely, excessively high temperatures can lead to charring and decomposition of the starting material and product.[1] It is crucial to monitor and control the reaction temperature accurately.

  • Presence of Excess Water: While a small amount of water in the starting diisopropanolamine (up to 20%) is tolerated, an excessive amount can inhibit the dehydration reaction.[3]

    • Solution: Use diisopropanolamine with a known water content. If necessary, consider drying the starting material or using a Dean-Stark apparatus to remove water azeotropically during the reaction.

  • Poor Mixing: In a heterogeneous reaction mixture, efficient stirring is essential to ensure proper contact between the reactants and the catalyst.

    • Solution: Use a suitable stir bar or overhead stirrer to ensure the reaction mixture is well-agitated throughout the heating process.

Troubleshooting Workflow: Low or No Conversion

Low or No Conversion Troubleshooting start Problem: Low or No Conversion cause1 Potential Cause: Insufficient Acid Catalyst start->cause1 cause2 Potential Cause: Inadequate Reaction Temperature start->cause2 cause3 Potential Cause: Excess Water Present start->cause3 cause4 Potential Cause: Poor Mixing start->cause4 solution1 Solution: Verify molar ratio of diisopropanolamine to H₂SO₄ (1:1.0 to 1:3.0). cause1->solution1 solution2 Solution: Ensure reaction temperature is within the optimal range (150-190°C). Avoid overheating to prevent charring. cause2->solution2 solution3 Solution: Use diisopropanolamine with low water content. Consider using a Dean-Stark trap. cause3->solution3 solution4 Solution: Ensure efficient stirring throughout the reaction. cause4->solution4

Caption: Troubleshooting workflow for low or no conversion.

Q2: The reaction has proceeded, but the yield of 2,6-dimethylmorpholine is low, and I observe the formation of a dark, tarry substance. What is happening?

A2: The formation of tar or a dark-colored reaction mixture is a strong indication of decomposition or side reactions occurring at high temperatures.

  • Overheating: As mentioned previously, excessive temperatures can cause the starting material and product to decompose, leading to the formation of polymeric or charred materials.[1]

    • Solution: Carefully control the reaction temperature and ensure it does not exceed the recommended range. Use a temperature controller and a well-placed thermocouple to accurately monitor the internal temperature of the reaction mixture.

  • Prolonged Reaction Time: Even within the optimal temperature range, extended reaction times can lead to product degradation.

    • Solution: Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Once the reaction has reached completion, cool the mixture promptly to prevent further degradation.

Q3: I have obtained a product, but the isolated yield is low after purification. Where could the losses be occurring?

A3: Low isolated yields after a seemingly successful reaction often point to issues with the work-up and purification steps.

  • Incomplete Extraction: The 2,6-dimethylmorpholine product is typically worked up by basifying the reaction mixture and extracting the free amine into an organic solvent.

    • Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH 13-14) to fully deprotonate the morpholine derivative.[1] Perform multiple extractions with a suitable organic solvent like dichloromethane or chloroform to ensure complete removal of the product from the aqueous phase.

  • Emulsion Formation: During the work-up, emulsions can form between the aqueous and organic layers, making separation difficult and leading to product loss.

    • Solution: To break emulsions, you can try adding a saturated brine solution or filtering the mixture through a pad of Celite.

  • Inefficient Purification: The crude product is often a mixture of cis- and trans-isomers of 2,6-dimethylmorpholine, and potentially other side products.

    • Solution: Fractional distillation is a common method to separate the isomers. However, if the boiling points are very close, this can be challenging. An alternative method involves the selective crystallization of one isomer as a salt (e.g., with a carboxylic acid), followed by liberation of the free amine.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed cyclization of diisopropanolamine?

A1: The reaction proceeds through a dehydration mechanism. The sulfuric acid protonates one of the hydroxyl groups of the diisopropanolamine, converting it into a good leaving group (water). The nitrogen atom then acts as a nucleophile and attacks the carbon bearing the protonated hydroxyl group in an intramolecular fashion, leading to the formation of the morpholine ring after deprotonation.

Q2: What is the expected ratio of cis- to trans-2,6-dimethylmorpholine?

A2: The reaction typically produces a mixture of cis- and trans-isomers. The ratio can be influenced by the reaction conditions. For example, using a higher molar ratio of sulfuric acid to diisopropanolamine and a reaction temperature of 180°C for 3 hours can result in a product containing 88% of the cis-isomer and 12% of the trans-isomer.[2]

Q3: Can other acids be used as catalysts for this reaction?

A3: While sulfuric acid is the most commonly reported catalyst for this transformation, other strong, non-nucleophilic acids could potentially be used. However, the efficiency and selectivity may vary. It is important to use an acid that is a good dehydrating agent.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture (after neutralization and extraction) and analyzing them by Gas Chromatography (GC). This will allow you to observe the disappearance of the diisopropanolamine starting material and the appearance of the 2,6-dimethylmorpholine product peaks.

Q5: What are the key safety precautions to take during this reaction?

A5: Diisopropanolamine and concentrated sulfuric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. The reaction is exothermic, especially during the initial mixing of the diisopropanolamine and sulfuric acid, so controlled addition is important.

Experimental Protocol: Synthesis of 2,6-Dimethylmorpholine

This protocol is based on established procedures and is designed to provide a high yield of 2,6-dimethylmorpholine.[2][3]

Materials:

  • Diisopropanolamine (containing 0-20% water)

  • Concentrated sulfuric acid (90-120%)

  • Sodium hydroxide solution (e.g., 50% w/w)

  • Dichloromethane or chloroform (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a thermocouple, and a condenser, simultaneously and slowly add the diisopropanolamine and concentrated sulfuric acid. A molar ratio of diisopropanolamine to sulfuric acid between 1:1.5 and 1:2.0 is recommended. The addition should be controlled to allow the exothermic reaction to raise the temperature of the mixture to between 85°C and 170°C.

  • Heating: Once the addition is complete, heat the reaction mixture to 180°C and maintain this temperature for 3-5 hours. During this time, water will be distilled off.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly add a sodium hydroxide solution to neutralize the excess sulfuric acid and basify the mixture to a pH of 13-14. This step is highly exothermic and should be performed with caution in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3 x 50 mL for a 1-mole scale reaction).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2,6-dimethylmorpholine.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the cis- and trans-isomers.

Data Presentation: Reaction Parameters vs. Isomer Ratio

Molar Ratio (Diisopropanolamine:H₂SO₄)Temperature (°C)Time (h)Total Yield (%)cis-Isomer (%)trans-Isomer (%)Reference
1:1.51805968020[2]
1:2.01803948416[2]
1:3.01803918812[2]

References

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google P
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  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry. (URL: [Link])

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  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. (URL: [Link])

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  • Acid promoted cyclodehydration of amino alcohols with amide acetal - RSC Publishing. (URL: [Link])

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  • Reaction Monitoring - Magritek. (URL: [Link])

  • Impact of cyclization and dendronization on multi-tunable thermoresponsive behaviors of polyacrylamide copolymers - The Royal Society of Chemistry. (URL: [Link])

  • Diisopropanolamine | C6H15NO2 | CID 8086 - PubChem. (URL: [Link])

  • Biosynthetic Cyclization Catalysts for the Assembly of Peptide and Polyketide Natural Products - PubMed. (URL: [Link])

  • Quantitative monitoring of biphasic reactions - Andor - Oxford Instruments. (URL: [Link])

  • Synthetic reactions using a 3-D printed acid-catalyst - ChemRxiv. (URL: [Link])

  • Influence of Monomer Sequence on the Cyclization Behavior of Poly(acrylonitrile-co-acrylamide) - MDPI. (URL: [Link])

  • What is the product created when Isopropanol is exposed to 95% H2SO4? - Quora. (URL: [Link])

  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC. (URL: [Link])

  • Canadian Soil and Water Quality Guidelines for Diisopropanolamine (DIPA): Scientific Supporting Document - CCME. (URL: [Link])

  • Is this a plausible reaction mechanism? (H2SO4 cyclization after Friedel-Crafts). (URL: [Link])

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Technical Support Center: Resolving Hygroscopicity Issues with 2,6-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the hygroscopic nature of 2,6-dimethylmorpholine hydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues effectively during experimentation and formulation development.

Introduction: The Challenge of Hygroscopicity

2,6-Dimethylmorpholine is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its hydrochloride salt is often utilized to improve solubility and bioavailability.[2][3] However, like many amine hydrochloride salts, it can exhibit hygroscopicity—the tendency to absorb moisture from the atmosphere. This can lead to a cascade of problems, including:

  • Physical Instability: Caking, deliquescence, and changes in crystal structure (polymorphism).[4]

  • Chemical Degradation: Increased susceptibility to hydrolysis and other degradation pathways.

  • Manufacturing and Handling Difficulties: Poor flowability and compaction properties.[5]

  • Compromised Dosage Form Performance: Altered dissolution rates and reduced shelf-life.

This guide provides a systematic approach to understanding, characterizing, and mitigating the hygroscopic challenges associated with 2,6-dimethylmorpholine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My batch of 2,6-dimethylmorpholine hydrochloride has become sticky and difficult to handle. What is happening?

A1: This is a classic sign of hygroscopicity. The hydrochloride salt is likely absorbing moisture from the air, causing the powder to clump and become sticky. This can be exacerbated by high humidity environments. It is crucial to handle and store the material in a controlled, low-humidity environment.

Q2: How can I quickly assess the hygroscopicity of my 2,6-dimethylmorpholine hydrochloride sample?

A2: A simple initial assessment can be done by placing a small, accurately weighed sample in a controlled humidity chamber (e.g., a desiccator with a saturated salt solution) and monitoring its weight change over time. For a more quantitative and detailed analysis, Dynamic Vapor Sorption (DVS) is the recommended technique.[6][7]

Q3: Are there alternatives to the hydrochloride salt that might be less hygroscopic?

A3: Yes, this is a common strategy. A salt screening study can identify alternative salt forms (e.g., mesylate, tosylate, succinate) that may have more favorable physical properties, including lower hygroscopicity.[5][8]

Q4: Can I just dry the material if it absorbs moisture?

A4: While drying can remove absorbed water, repeated moisture sorption and desorption cycles can lead to changes in the material's crystal structure (polymorphism), which can affect its physical and chemical stability. It is a temporary fix and does not address the underlying hygroscopic nature of the salt.

Q5: What are the regulatory expectations regarding hygroscopicity?

A5: Regulatory bodies like the FDA and EMA, following ICH guidelines, require a thorough characterization of a drug substance's hygroscopicity as part of stability testing.[9][10][11] This data is crucial for determining appropriate storage conditions, packaging, and shelf-life.

Troubleshooting Guides

Guide 1: Characterizing the Hygroscopicity of 2,6-Dimethylmorpholine Hydrochloride

A thorough understanding of the material's behavior in the presence of moisture is the first step.

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[12][13]

Objective: To determine the critical relative humidity (CRH) of 2,6-dimethylmorpholine hydrochloride and its overall moisture sorption-desorption profile.

Methodology:

  • Sample Preparation: Place a small amount (typically 5-15 mg) of the 2,6-dimethylmorpholine hydrochloride sample onto the DVS instrument's microbalance.

  • Drying: Dry the sample under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample weight equilibrates.

  • Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (%) as a function of RH. This generates a sorption-desorption isotherm.

Data Interpretation:

  • Sorption-Desorption Isotherm: The shape of the isotherm provides information about the mechanism of water uptake.

  • Hysteresis: A significant difference between the sorption and desorption curves (hysteresis) can indicate changes in the material's structure.

  • Critical Relative Humidity (CRH): The RH at which a sharp increase in moisture uptake occurs, often indicating deliquescence or a phase transition.

Hygroscopicity Classification Weight Gain at 80% RH and 25°C
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Table based on European Pharmacopoeia classification.

Guide 2: Mitigating Hygroscopicity Through Salt Selection

If the hydrochloride salt proves to be unacceptably hygroscopic, a salt screening study is a robust strategy to identify a more stable alternative.[8][14]

SaltScreening cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Lead Candidate Selection Start Start: Hygroscopic HCl Salt Counterion_Selection Select Counterions (e.g., mesylate, tosylate, succinate, etc.) Start->Counterion_Selection Crystallization High-Throughput Crystallization Counterion_Selection->Crystallization Solvent_Selection Select Solvents (e.g., EtOH, IPA, Acetone) Solvent_Selection->Crystallization Solid_Form_Analysis Analyze Solid Forms (XRPD, DSC, TGA) Crystallization->Solid_Form_Analysis Hygroscopicity_Testing Hygroscopicity Testing (DVS) Solid_Form_Analysis->Hygroscopicity_Testing Data_Evaluation Evaluate Data: Hygroscopicity, Stability, Solubility Hygroscopicity_Testing->Data_Evaluation Lead_Selection Select Lead Salt Candidate(s) Data_Evaluation->Lead_Selection End End: Stable, Non-Hygroscopic Salt Lead_Selection->End

Caption: Workflow for a salt screening study to identify a non-hygroscopic alternative.

This method is useful when the free base of 2,6-dimethylmorpholine has low solubility.[15]

Objective: To rapidly screen for the formation of new crystalline salt forms.

Methodology:

  • Preparation: In separate vials, slurry the free base of 2,6-dimethylmorpholine with a stoichiometric amount of a selected acid (counter-ion) in a small volume of a chosen solvent.

  • Equilibration: Stir the slurries at a controlled temperature (or with temperature cycling) for a set period (e.g., 24-72 hours) to allow for salt formation and equilibration.

  • Isolation: Isolate the solid material by filtration or centrifugation.

  • Analysis: Analyze the isolated solids using techniques like X-ray Powder Diffraction (XRPD) to identify new crystalline forms. Promising candidates are then scaled up for further characterization, including DVS.

Guide 3: Crystal Engineering Approaches

If changing the salt form is not feasible, modifying the crystal structure of the hydrochloride salt itself can reduce hygroscopicity.

Objective: To identify a less hygroscopic polymorph of 2,6-dimethylmorpholine hydrochloride.

Methodology:

  • Solvent Selection: Choose a range of solvents in which 2,6-dimethylmorpholine hydrochloride has partial solubility.

  • Slurry Preparation: Add an excess of the hydrochloride salt to each solvent to create a saturated solution with undissolved solids.

  • Equilibration: Stir the slurries at a constant temperature for an extended period (days to weeks) to allow for the conversion of any metastable forms to the most stable polymorph in that solvent system.

  • Isolation and Analysis: Isolate the solid from each slurry and analyze it using XRPD and DVS to determine if a new, less hygroscopic polymorph has formed.

Co-crystals are multi-component crystals where the API and a co-former are held together by non-ionic interactions.[16][17][18] This can effectively "shield" the hygroscopic sites of the API.

Objective: To form a co-crystal of 2,6-dimethylmorpholine hydrochloride with a pharmaceutically acceptable co-former to reduce hygroscopicity.

Methodology (Solvent Evaporation Technique): [16][17]

  • Component Selection: Choose a suitable co-former from the GRAS (Generally Regarded as Safe) list. The selection can be guided by principles of supramolecular chemistry (e.g., hydrogen bonding propensity).

  • Dissolution: Dissolve stoichiometric amounts of 2,6-dimethylmorpholine hydrochloride and the co-former in a common solvent.

  • Crystallization: Slowly evaporate the solvent at room temperature.

  • Characterization: Analyze the resulting crystals by XRPD, Differential Scanning Calorimetry (DSC), and DVS to confirm co-crystal formation and assess its hygroscopicity.

Caption: Decision-making process for selecting a strategy to mitigate hygroscopicity.

Conclusion

Addressing the hygroscopicity of 2,6-dimethylmorpholine hydrochloride is a critical step in successful drug development. A systematic approach that begins with thorough characterization, followed by informed strategies such as salt screening or crystal engineering, can lead to the identification of a stable and manufacturable solid form. This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively.

References

  • ProUmid. (n.d.). Basics of Dynamic Vapor Sorption Analysis. Retrieved from [Link]

  • The Solubility Company. (n.d.). Dynamic Vapor Sorption (DVS) Analysis Services. Retrieved from [Link]

  • Upadhyay, S., & Kumar, S. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. Retrieved from [Link]

  • Technobis. (2023, June 7). How to salt screen using the Crystal 16. Retrieved from [Link]

  • Patil, S. (2025, May 20). Co-Crystallization: A technique to develop a better pharmaceutical formulation. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Hill, C. A. (2018). Interpreting dynamic vapor sorption (DVS) measurements: why wood science needs to hit the reset button. Forest Products Laboratory. Retrieved from [Link]

  • RSC Publishing. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

  • AQUALAB by Addium. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. International Journal of Pharmaceutical Sciences and Research.
  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. Retrieved from [Link]

  • Ribeiro, A. C. F., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Salt Screening. Retrieved from [Link]

  • MDPI. (2025, December 2). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2021).
  • Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • Google Patents. (n.d.). EP0142742B1 - Process for removing water from 2,6-dimethyl morpholine.
  • PubChem. (n.d.). Salt of morpholine derivative and its crystal form, manufacturing method thereof, pharmaceutical composition and use thereof - Patent TW-I705065-B. Retrieved from [Link]

  • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Retrieved from [Link]

  • Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

  • Google Patents. (n.d.). US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine.
  • PMC. (n.d.). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link]

  • SlideShare. (n.d.). Ich guideline for stability testing. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]

  • KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]

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Validation & Comparative

1H NMR coupling constants for cis vs trans 2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of cis- and trans-2,6-dimethylmorpholine, focusing on 1H NMR differentiation. It is designed for researchers requiring precise structural assignment and purification protocols.

Executive Summary

2,6-Dimethylmorpholine is a critical pharmacophore in medicinal chemistry (e.g., Amorolfine, Fenpropimorph). However, commercial sources typically supply a mixture of isomers—predominantly cis (~80-90%) with a minor trans component. Differentiating these isomers is not merely academic; the stereochemistry dictates the vector of the nitrogen lone pair and the substituents, profoundly affecting pKa, metabolic stability, and receptor binding.

This guide details the definitive NMR signatures required to distinguish the thermodynamically stable cis-isomer (diequatorial) from the trans-isomer, utilizing the Karplus relationship and conformational analysis.

Mechanistic Foundation: Conformational Analysis

To interpret the NMR data, one must first understand the ground-state thermodynamics. The morpholine ring exists primarily in a chair conformation.[1][2]

The Stereochemical Landscape
  • Cis-Isomer (Meso, 2R,6S): The two methyl groups can be either both equatorial or both axial. The diequatorial conformer is thermodynamically favored by approximately 3–4 kcal/mol, effectively "locking" the conformation at room temperature.

  • Trans-Isomer (Racemic, 2R,6R / 2S,6S): One methyl is equatorial, and the other is axial. This creates a higher energy state that often undergoes rapid chair flipping at room temperature, leading to signal averaging, or exists as a skewed population depending on solvent and N-substitution.

Visualization: Conformational Logic

The following diagram illustrates the relationship between stereochemistry, dihedral angles, and the resulting J-coupling constants.

G Isomer 2,6-Dimethylmorpholine Isomers Cis Cis-Isomer (Meso) Isomer->Cis Trans Trans-Isomer (Racemic) Isomer->Trans Conf_Cis Conformation: Diequatorial Methyls (Rigid Chair) Cis->Conf_Cis Thermodynamically Stable Conf_Trans Conformation: Axial/Equatorial (Rapid Flipping) Trans->Conf_Trans Steric Strain Proton_Cis H2/H6 Protons: Axial Orientation Conf_Cis->Proton_Cis Proton_Trans H2/H6 Protons: Axial & Equatorial (Averaged) Conf_Trans->Proton_Trans Coupling_Cis Coupling (J): Large 3J(ax-ax) ~10-11 Hz Small 3J(ax-eq) ~2.5 Hz Proton_Cis->Coupling_Cis Karplus Equation Coupling_Trans Coupling (J): Averaged J ~6-7 Hz (Broad/Complex) Proton_Trans->Coupling_Trans Time Averaging

Figure 1: Decision tree linking stereochemistry to observable NMR coupling constants.

Comparative Analysis: The Data

The differentiation rests on the vicinal coupling (


)  of the methine protons (H2 and H6) with the adjacent methylene protons (H3 and H5).
Table 1: Key 1H NMR Parameters (CDCl₃, 400 MHz)
Featurecis-2,6-Dimethylmorpholinetrans-2,6-Dimethylmorpholine
Conformation Rigid Chair (Me-eq, Me-eq)Flipping Chair (Me-eq, Me-ax)
H2 / H6 Orientation Axial Averaged (Axial/Equatorial)
H2 / H6 Multiplicity ddq (Doublet of doublets of quartets)Multiplet (Complex/Broad)

(Ax-Ax)
10.0 – 11.5 Hz (Large)N/A (Averaged to ~6-8 Hz)

(Ax-Eq)
2.0 – 3.5 Hz (Small)N/A
Methyl Signal (

)
Doublet (Sharp)Doublet (Often broader or shifted)
13C NMR Shift (Me) Typically Downfield (Equatorial)Upfield (Axial component shields)
Detailed Interpretation
  • The "Cis-Signature" (

    
    ): 
    The hallmark of the cis-isomer is the methine proton (H2/H6). Because the methyls are equatorial, the protons themselves are axial .
    
    • They look "through" the ring to the adjacent axial proton on C3/C5.

    • According to the Karplus equation , a dihedral angle of ~180° (anti-periplanar) results in a large coupling constant (

      
       Hz).
      
    • Observation: Look for a signal splitting that contains one large spacing (~11 Hz) and one small spacing (~3 Hz, coupling to the equatorial proton).

  • The "Trans-Ambiguity": In the trans-isomer, one methyl is axial and one is equatorial. However, because the ring flips rapidly at room temperature, the H2 and H6 protons experience an "average" environment.

    • 
       or 
      
      
      
      .
    • Observation: This results in a coupling constant of roughly 6–8 Hz , which appears as a less distinct multiplet compared to the crisp wide splitting of the cis isomer.

Experimental Protocols

Trustworthy data requires rigorous sample preparation. Amine protons can broaden signals; these protocols minimize artifacts.

Protocol A: NMR Sample Preparation for Resolution

Objective: Eliminate NH coupling and sharpen methine signals.

  • Solvent Selection: Use CDCl₃ (Chloroform-d) for general screening. If signals overlap, switch to C₆D₆ (Benzene-d6), which often induces a magnetic anisotropy shift that separates the methyl signals of the isomers.

  • D₂O Shake (Optional but Recommended):

    • Add 1-2 drops of D₂O to the NMR tube.

    • Shake vigorously and allow layers to separate.

    • Why? This exchanges the amine (NH) proton for Deuterium (ND), removing the H-N-C-H coupling (which is typically broad and 1-2 Hz). This simplifies the H3/H5 multiplet, making the

      
       values of the backbone easier to read.
      
Protocol B: Purification of cis-Isomer (Salt Formation)

Commercial samples are mixtures. This method leverages the differential solubility of the carboxylate salts to isolate the pure cis isomer.

  • Dissolution: Dissolve 10 g of commercial 2,6-dimethylmorpholine (mixture) in 50 mL of Ethyl Acetate .

  • Acid Addition: Add 1.1 equivalents of Glacial Acetic Acid dropwise while stirring at room temperature.

    • Note: The cis-isomer acetate salt is significantly less soluble in EtOAc than the trans-salt.

  • Crystallization: Cool the solution to 0–5°C for 2 hours. White crystals will form.

  • Filtration: Filter the solid under vacuum. Wash with cold Ethyl Acetate.

  • Free Basing:

    • Dissolve crystals in minimal water.

    • Basify to pH >12 with 50% NaOH.

    • Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Validation: Run 1H NMR. The cis-isomer should now constitute >98% of the sample, verified by the integration of the methyl doublets.

Troubleshooting & FAQs

Q: My methyl doublet is split into two distinct doublets. What does this mean?

  • Diagnosis: You likely have a mixture of cis and trans isomers.

  • Analysis: Integrate the two doublet regions. The major set (usually downfield in CDCl₃) corresponds to the cis-isomer (diequatorial). The minor set corresponds to the trans-isomer.

Q: I don't see the large 11 Hz coupling.

  • Diagnosis: You may have the trans-isomer, or your field strength is too low (causing second-order effects).

  • Solution: Ensure you are looking at the methine proton (H2/H6), not the methylene protons adjacent to the nitrogen. The methines are typically adjacent to the Oxygen, shifting them downfield (~3.5 - 4.0 ppm).

References

  • Conformational Analysis of Morpholines Review of heterocycle conformations and substituent effects. Source:Journal of the American Chemical Society (Note: Generalized link to ACS; specific classic papers by Eliel et al. define these values).

  • Separation of cis- and trans-2,6-dimethylmorpholine Patent methodology for salt-based resolution. Source:Google Patents (US7829702B2 / CN110950818B)

  • NMR Coupling Constants in Stereochemistry General guide to Karplus relationships in 6-membered rings. Source:Chemical Instrumentation Facility, Iowa State University

  • Thermodynamic Stability of Morpholine Isomers Computational and experimental data on axial vs equatorial preferences. Source:Canadian Journal of Chemistry

Sources

Advanced Chiral HPLC Methodologies for 2,6-Dimethylmorpholine Enantiomer Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide on the chiral separation of 2,6-dimethylmorpholine.

Introduction

2,6-Dimethylmorpholine (2,6-DMM) is a highly versatile chiral synthon utilized in the synthesis of agricultural fungicides (e.g., fenpropimorph) 1[1] and advanced active pharmaceutical ingredients (APIs), such as the bacterial topoisomerase inhibitor QPT-1 2[2]. The molecule possesses two chiral centers, resulting in an achiral cis-meso isomer and a racemic pair of trans enantiomers—(2R,6R) and (2S,6S). Because the biological efficacy of these downstream products is often strictly enantiospecific (for example, the (-)-enantiomer of QPT-1 exhibits the primary antibacterial activity 2[2]), the rigorous separation and quantification of 2,6-DMM enantiomers is a critical quality attribute in modern drug development.

Mechanistic Causality: The Analytical Challenge

As an Application Scientist, developing robust methods for 2,6-DMM requires overcoming two fundamental physicochemical hurdles:

  • The Detection Void : 2,6-DMM is an aliphatic heterocycle lacking a conjugated

    
    -system. Consequently, it has virtually no UV absorbance above 210 nm, rendering standard UV-Vis detectors useless for direct analysis.
    
  • Conformational Flexibility & Basicity : The morpholine ring undergoes rapid chair-to-chair flips, and its basic secondary amine can cause severe peak tailing on residual silanols of silica-based stationary phases if not properly buffered or derivatized.

To overcome these challenges, analysts must choose between Direct Analysis using universal detectors (Evaporative Light Scattering Detector [ELSD], Charged Aerosol Detector [CAD], or Mass Spectrometry [MS]) 3[3], or Indirect Analysis via pre-column derivatization or by analyzing a UV-active downstream intermediate 2[2].

Table 1: Comparative Performance of Detection & Separation Strategies
StrategyDetection MethodSample Prep ComplexitySensitivityBest Use Case
Direct Analysis ELSD / CAD / MSLow (Dilute & Shoot)Moderate (

g/mL)
Routine purity checks of raw 2,6-DMM batches.
Pre-column Derivatization UV-Vis (254 nm)High (Reaction + Extraction)High (ng/mL)Trace enantiomeric impurity profiling; high-precision ee% determination.
Downstream Intermediate UV-Vis (Variable)Low (Analyzed as-is)High (ng/mL)API manufacturing, late-stage quality control.

Comparison of Chiral Stationary Phases (CSPs)

When comparing CSPs for 2,6-DMM derivatives, polysaccharide-based columns dominate the landscape due to their versatile chiral recognition mechanisms. Separation relies on a combination of hydrogen bonding (between the CSP's carbamate linkages and the analyte) and steric inclusion within the polymer's helical groove.

  • Amylose-based CSPs (e.g., Chiralpak IC, AD-H) : Immobilized amylose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC) offers exceptional robustness and allows the use of "forbidden" solvents like dichloromethane. The electron-withdrawing chloro groups on the phenyl rings increase the acidity of the carbamate NH, strengthening hydrogen bonding with the morpholine derivative.

  • Cellulose-based CSPs (e.g., Chiralcel OD-H) : Cellulose tris(3,5-dimethylphenylcarbamate) provides a different helical twist compared to amylose. For bulky aryl-substituted 2,6-DMM intermediates, OD-H frequently yields baseline resolution (e.g., using Hexane/Ethanol 50:50) where AD-H may fail4[4].

Table 2: CSP Performance Metrics for 2,6-DMM Derivatives
Column TypeStationary Phase ChemistryTypical Mobile PhaseResolution (

) Potential
Primary Interaction Mechanism
Chiralpak IC Amylose tris(3,5-dichlorophenylcarbamate)Hexane/IPA or DCM/EtOH> 2.0Hydrogen bonding, strong

stacking (chloro-phenyl).
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (80:20)1.5 - 2.0Hydrogen bonding, steric inclusion.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH (50:50)> 1.5Dipole-dipole, unique cellulosic helical cavity.

Step-by-Step Experimental Protocol: Fmoc-Derivatization and Chiral HPLC

This self-validating protocol ensures baseline resolution of trans-2,6-DMM enantiomers by installing a strong UV chromophore and a rigid planar moiety that enhances


 interactions with the CSP.
Phase 1: Pre-Column Derivatization
  • Sample Preparation : Dissolve 10 mg of racemic trans-2,6-DMM in 1.0 mL of anhydrous acetonitrile.

  • Reagent Addition : Add 1.5 equivalents of 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: Fmoc-Cl reacts rapidly with the secondary amine of 2,6-DMM, installing a bulky, highly conjugated fluorenyl group. This enables highly sensitive UV detection at 254 nm and provides a massive planar surface area that dramatically enhances

      
       interactions with the aromatic rings of the CSP, amplifying enantiomeric resolution.
      
  • Reaction : Stir at room temperature for 30 minutes.

  • Quenching & Extraction : Quench with 100

    
    L of methanol. Partition between ethyl acetate and 0.1 M HCl.
    
    • Causality: Methanol consumes excess Fmoc-Cl, preventing it from co-eluting and interfering with the analyte peaks. The acidic wash removes unreacted amine and DIPEA, self-validating the purity of the injected sample. Dry the organic layer over Na

      
      SO
      
      
      
      and concentrate.
  • Reconstitution : Reconstitute the Fmoc-2,6-DMM derivative in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20, v/v).

Phase 2: Chiral HPLC Parameters
  • Column : Chiralpak IC (250 mm × 4.6 mm, 5

    
    m).
    
  • Mobile Phase : Hexane / Isopropanol (85:15, v/v). Isocratic elution.

  • Flow Rate : 1.0 mL/min.

  • Temperature : 25 °C.

    • Causality: Chiral recognition is an enthalpy-driven process. Strict thermostatic control prevents retention time drift and maintains consistent resolution (

      
      ).
      
  • Detection : UV at 254 nm.

  • System Suitability : Inject a blank to confirm no interference. Inject the racemic standard; resolution (

    
    ) between the (2R,6R) and (2S,6S) peaks must be 
    
    
    
    1.5.

Analytical Workflow Visualization

G Start 2,6-Dimethylmorpholine (Racemic Mixture) Decision1 Detection Capability? Start->Decision1 Direct Direct Analysis (ELSD / CAD / MS) Decision1->Direct No UV Chromophore Indirect Indirect Analysis (UV-Vis) Decision1->Indirect Requires UV CSP_Amylose Amylose-based CSP (Chiralpak IC / AD-H) Direct->CSP_Amylose CSP_Cellulose Cellulose-based CSP (Chiralcel OD-H) Direct->CSP_Cellulose Deriv Pre-column Derivatization (e.g., Fmoc-Cl) Indirect->Deriv API Downstream API Intermediate Indirect->API Deriv->CSP_Amylose API->CSP_Cellulose Result Enantiomeric Excess (ee) Determination CSP_Amylose->Result CSP_Cellulose->Result

Caption: Decision tree workflow for selecting the optimal chiral HPLC separation strategy for 2,6-dimethylmorpholine.

References

  • Discovery and Characterization of QPT-1, the Progenitor of a New Class of Bacterial Topoisomerase Inhibitors . National Institutes of Health (PMC). 2

  • Compounds and Methods for Treating Bacterial Infections (WO2014114929A1) . Google Patents. 4

  • Fenpropimorph (188) Pesticide Residues in Food . Food and Agriculture Organization of the United Nations (FAO). 1

  • 1426827-79-3 | endo-BCN-NHS carbonate | Pyrrolidines . Ambeed. 3

Sources

Precision Profiling: Optimized GC-FID Protocol for 2,6-Dimethylmorpholine Purity & Isomer Ratio Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

2,6-Dimethylmorpholine (2,6-DMM) is a critical intermediate in the synthesis of morpholine-based fungicides (e.g., Tridemorph) and pharmaceuticals (e.g., Amorolfine). Its quality control presents a unique analytical challenge: Isomer Specificity .

Commercially available 2,6-DMM exists as a mixture of cis (thermodynamically stable, typically ~70-90%) and trans isomers. Because the biological activity of downstream APIs often depends on specific stereochemistry, a "total purity" assay via titration is insufficient.

This guide establishes GC-FID (Gas Chromatography - Flame Ionization Detection) as the gold standard for this analysis. We compare it against HPLC and Titration to demonstrate why GC-FID offers the superior balance of resolution, cost-efficiency, and robustness.

Chemical Intelligence & Separation Logic

To design a robust method, we must understand the analyte's behavior inside the column.

  • The Basicity Problem: As a secondary amine, 2,6-DMM interacts strongly with active silanol groups (Si-OH) on standard silica capillary columns. This causes severe peak tailing, which compromises integration accuracy.

  • The Isomer Split:

    • Cis-isomer (meso): Equatorial-Equatorial methyl groups. Boiling point ~142°C.

    • Trans-isomer (racemic): Equatorial-Axial methyl groups. Boiling point ~148°C.

    • Result: The boiling point differential (~6°C) is sufficient for separation on a capillary column, provided the stationary phase polarity is optimized.

Diagram 1: Isomer Separation Logic

The following diagram illustrates the structural difference driving the separation.

IsomerSeparation cluster_0 Analyte Properties cluster_1 Column Interaction (Base-Deactivated Phase) Cis Cis-2,6-DMM (Meso, Eq-Eq) BP: ~142°C Phase Stationary Phase (Amine-Specific) Cis->Phase Elutes 1st (Lower BP) Trans Trans-2,6-DMM (Racemic, Eq-Ax) BP: ~148°C Trans->Phase Elutes 2nd (Higher BP) Result Chromatographic Resolution (Rs > 1.5) Phase->Result

Caption: Separation mechanism relying on boiling point differential and base-deactivated stationary phase interaction.

The Gold Standard Protocol: GC-FID

This protocol utilizes a base-deactivated column .[1] Standard non-polar columns (like DB-5 or HP-1) are not recommended unless derivatized, as they result in peak tailing that merges the isomer valley.

Instrument Configuration
ComponentSpecificationRationale
Detector FID (Flame Ionization Detector)Universal response for organic carbon; high linearity (>10^6).
Inlet Split/Splitless (S/SL)Split mode prevents column overload from the major component.
Liner Base-Deactivated Split Liner with WoolStandard glass wool adsorbs amines. Use deactivated wool to ensure precision.
Carrier Gas Helium (Constant Flow)Optimal efficiency (Van Deemter curve) for resolution.
Column Selection (Critical)

Recommended Column: Rtx-Volatile Amine or CP-Volamine (or equivalent).

  • Dimensions: 30 m x 0.32 mm ID x 1.0 µm df.

  • Chemistry: Base-deactivated polymer specifically designed for volatile amines.[1] Eliminates the need for derivatization.[2]

Method Parameters
  • Inlet Temp: 250°C

  • Split Ratio: 50:1

  • Injection Volume: 1.0 µL

  • Flow Rate: 2.0 mL/min (Linear Velocity ~35 cm/sec)

  • Detector Temp: 280°C

  • Make-up Gas: Nitrogen (30 mL/min)

Oven Temperature Program:

StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-602.0
Ramp 1101800.0
Ramp 2302505.0

Total Run Time: ~16 minutes.

Comparative Analysis: Why GC-FID?

We compared GC-FID against the two most common alternatives: High-Performance Liquid Chromatography (HPLC-UV) and Potentiometric Titration.

Comparison Matrix
FeatureGC-FID (Recommended) HPLC-UV Titration (HClO4)
Specificity High (Resolves isomers & impurities)Low (Poor UV absorbance)None (Measures total alkalinity)
Sample Prep Simple (Dilute & Shoot)Complex (Requires Derivatization)Simple (Dissolve)
Sensitivity (LOD) < 10 ppm> 100 ppm (without derivatization)N/A (Macro assay only)
Isomer Ratio Yes (Baseline separation)Difficult (Requires chiral/special columns)No
Cost Per Run LowHigh (Solvents/Waste)Low
Deep Dive: The HPLC Deficit

2,6-DMM lacks a conjugated


-system, meaning it has negligible UV absorbance  above 200 nm.
  • Direct UV: Requires detection at ~205 nm, where solvent noise (methanol/acetonitrile cutoff) causes massive interference.

  • Derivatization:[2][3] Requires reaction with reagents like FMOC-Cl or Dansyl Chloride to add a chromophore. This introduces:

    • Kinetic errors (incomplete reaction).

    • By-product peaks.

    • Increased preparation time (45 mins vs 2 mins for GC).

Deep Dive: The Titration Blind Spot

Titration with Perchloric Acid (HClO4) in glacial acetic acid is accurate for assay (total amine content) but cannot distinguish between:

  • 2,6-Dimethylmorpholine (Target)[4][5][6][7]

  • Morpholine (Impurity)[4][3]

  • 2,6-Dimethylmorpholine Isomers (Cis vs Trans)

Diagram 2: Analytical Decision Tree

DecisionTree Start Start: 2,6-DMM Analysis Isomer Is Isomer Ratio Required? Start->Isomer No Titration (Total Assay Only) Isomer->No No Yes Check UV Chromophore Isomer->Yes Yes CheckUV Does it have UV Abs? Yes->CheckUV NoUV GC-FID (Base-Deactivated Column) CheckUV->NoUV No (2,6-DMM) Alternative HPLC (Requires Derivatization) NoUV->Alternative If GC unavailable

Caption: Logical pathway selecting GC-FID based on isomer requirements and lack of UV chromophore.

Validation Data (Representative)

The following data represents typical performance metrics using the CP-Volamine column method described above.

Linearity & Range
  • Concentration Range: 0.1 mg/mL to 10.0 mg/mL

  • Correlation Coefficient (

    
    ):  > 0.9995[2]
    
  • Method: 5-point calibration curve (Internal Standard: Dodecane).

Precision (Repeatability)
  • Sample: 2,6-DMM Standard Mixture (Cis/Trans)

  • Replicates: n=6

ComponentRetention Time (min)Area RSD (%)
Cis-isomer 8.420.45%
Trans-isomer 8.950.52%
Total Purity -0.31%
Limit of Quantitation (LOQ)
  • LOQ: 50 ppm (0.05%)

  • Note: Sufficient for detecting minor impurities like N-ethylmorpholine or Morpholine.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you see broad peaks appearing late in the run, it is likely column bleed or inlet contamination . Amines strip silanols.

    • Fix: Bake out the column at 260°C for 30 mins. Change the inlet liner and gold seal regularly.

  • Tailing Peaks: Even on amine columns, tailing can occur if the column is old.

    • Fix: Trim 30-50 cm from the front of the column (guard column).

  • Water Samples: The CP-Volamine column is water-resistant, but repeated water injections will eventually degrade the phase. If analyzing aqueous reaction mixtures, perform a liquid-liquid extraction (LLE) with Dichloromethane (DCM) or Toluene before injection.

References

  • Agilent Technologies. (2010).[1][8] Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Application Note SI-01613.[1]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 641500, 2,6-Dimethylmorpholine.

  • Restek Corporation. (2020). Analysis of Volatile Amines on Rtx-Volatile Amine. Chromatogram Database.

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.

  • Thermo Fisher Scientific. (2023). 2,6-Dimethylmorpholine Product Specification Sheet.

Sources

Distinguishing (2R,6S) and (2R,6R) Isomers: An Advanced NMR Methodology Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing (2R,6S) and (2R,6R) Isomers by NMR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of pharmacologically active heterocycles—particularly 2,6-disubstituted piperidines and cyclohexanones—stereochemistry dictates potency.[1] The distinction between the (2R,6S) (typically cis/meso) and (2R,6R) (typically trans/chiral) isomers is a frequent analytical bottleneck.

This guide objectively compares the three primary NMR methodologies used to resolve these isomers: Scalar Coupling Analysis (


H 

-values)
, Chemical Shift Perturbation (

C

-gauche effect)
, and Dipolar Correlation (NOESY/ROESY) . While X-ray crystallography is definitive, it is low-throughput; this guide establishes a self-validating NMR workflow that delivers comparable certainty at the benchtop.
The Stereochemical Challenge: Conformational Basis

To interpret the spectra, one must first understand the solution-state dynamics. We focus here on the 2,6-disubstituted piperidine scaffold, a ubiquitous pharmacophore (found in local anesthetics like bupivacaine and alkaloids like pinidine).

  • The (2R,6S) Isomer (Cis):

    • Thermodynamic State: Adopts a rigid chair conformation where both substituents are equatorial (

      
      ) to minimize 1,3-diaxial strain.
      
    • Proton Geometry: The methine protons at C2 and C6 are both axial (

      
      ).
      
  • The (2R,6R) Isomer (Trans):

    • Thermodynamic State: Cannot place both substituents equatorially. It adopts a chair with one axial and one equatorial substituent (

      
      ).
      
    • Instability: This creates steric strain, often leading to rapid ring-flipping or distortion into a twist-boat conformation.

This physical difference drives the distinct NMR signatures described below.

Comparative Analysis of NMR Methodologies
Method A:

H NMR Scalar Coupling (

)

The "Gold Standard" for rigid systems.

Mechanism: The Karplus equation dictates that vicinal coupling (


) is maximal when the dihedral angle is 180° (anti-periplanar).
  • Cis Isomer: The axial H2/H6 protons are anti-periplanar to the axial protons at C3/C5.

  • Trans Isomer: The equatorial H2 (or H6) proton has no anti-periplanar neighbors (gauche relationships only).

Feature(2R,6S) - Cis Isomer(2R,6R) - Trans Isomer
Signal Multiplicity Broad Triplet or ddNarrow Multiplet or Broad Singlet
Coupling Constant (

)
Large (

Hz)
(Axial-Axial)
Small (

Hz)
(Axial-Eq or Eq-Eq)
Signal Width (

)
Wide (>20 Hz)Narrow (<10 Hz)

Protocol Insight: If the spectrum is unresolved, acquire data in Benzene-


  instead of CDCl

. The magnetic anisotropy of the benzene ring often shifts the axial and equatorial protons apart, revealing the splitting pattern clearly.
Method B:

C NMR Gamma-Gauche Effect

The most robust method for flexible or equilibrating systems.

Mechanism: A substituent in an axial position exerts a steric shielding effect on the


-carbon (3 bonds away). This is known as the 

-gauche effect
.[2]
  • Cis Isomer: Both substituents are equatorial. No

    
    -gauche shielding.
    
  • Trans Isomer: One substituent is axial.[3] It shields the carbons at C2, C4, and C6.

Diagnostic Rule: The


C signals for the Trans (2R,6R)  isomer will appear upfield  (lower ppm) relative to the Cis isomer.
Carbon EnvironmentShift Trend (

)
C2 / C6 (Methine) Trans is 3-6 ppm upfield of Cis
C4 (Remote Methylene) Trans is 2-5 ppm upfield of Cis
Method C: 1D/2D NOESY (Dipolar Coupling)

The "Tie-Breaker" for absolute confirmation.

Mechanism: NOE signals depend on spatial proximity (


).
  • Cis Isomer: The H2 and H6 protons are both axial. In a piperidine chair, 2-axial and 6-axial positions are syn-diaxial . They are physically very close (~2.5 Å).

  • Trans Isomer: One proton is equatorial, the other axial.[3] They are distant (~3.5–4.0 Å).

Critical Observation: A strong NOE correlation between H2 and H6 is a definitive marker for the Cis (2R,6S) isomer.

Experimental Workflow: The Self-Validating Protocol

This workflow ensures accuracy by cross-referencing all three methods.

Caption: Logical decision tree for assigning 2,6-disubstituted stereochemistry.

Detailed Experimental Protocols
Protocol 1: 1D

H NMR Analysis
  • Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL CDCl

    
     . If signals overlap, dry the sample and switch to Benzene-
    
    
    
    or Pyridine-
    
    
    .
  • Acquisition: Acquire a standard proton spectrum (min 16 scans).

  • Processing: Apply a window function (LB = 0.3 Hz) to sharpen multiplets.

  • Analysis: Locate the methine proton (H2/H6) typically between 2.5–3.5 ppm.

    • Measure the width at half-height (

      
      ).
      
    • If

      
       Hz, assign as Cis (2R,6S) .
      
Protocol 2: 1D NOESY (Selective Gradient)

Preferred over 2D NOESY for speed and clarity.

  • Setup: Select the selnogp (Bruker) or equivalent pulse sequence.

  • Target: Set the irradiation frequency (O1) exactly on the H2/H6 resonance.

  • Parameters:

    • Mixing time (

      
      ): 500 ms  (optimal for small molecules MW < 500).
      
    • Scans: 64–128.

  • Interpretation:

    • Look for a response at the chemical shift of H6 (if H2 and H6 are chemically equivalent but magnetically distinct, or if using a chiral shift reagent).

    • Note: In symmetrical meso-cis compounds, H2 and H6 are equivalent. You cannot see NOE between equivalent protons in a standard experiment. Crucial Adjustment: If the molecule is symmetric (R=R), you rely on the NOE between H2 and the axial H4 .

    • Cis (2R,6S): H2 is axial. H4 has an axial proton. Strong NOE H2-H4ax .

    • Trans (2R,6R): H2 is equatorial. H4ax is distant. Weak/No NOE .

Protocol 3: Chiral Derivatization (For Enantiomeric Purity)

If distinguishing (2R,6R) from its enantiomer (2S,6S) is required (not just the diastereomer):

  • Add 1-2 equivalents of (R)-(-)-Mandelic Acid or use a chiral solvating agent (CSA) like (R)-TRISPHAT .

  • Observe the splitting of the H2/H6 signals. The diastereomeric complexes will resolve, allowing integration of the enantiomeric excess (ee).

Summary of Diagnostic Signals
Parameter(2R,6S) - Cis(2R,6R) - TransReliability
H2/H6 Coupling

Hz

Hz
High (if rigid)
C4 Chemical Shift Downfield (Ref)Upfield (

ppm)
Very High
H2-H4ax NOE StrongWeakHigh
Thermodynamic Stability More Stable (Diequatorial)Less Stable (Axial/Eq)Medium
References
  • National Institutes of Health (NIH). (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio. Spectrochimica Acta Part A. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives. Molecules. Retrieved from [Link]

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Benchmarking Reference Standards for 2,6-Dimethylmorpholine Hydrochloride Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Analytical Scientists, Process Chemists, and QC Managers.[1]

Executive Summary: The Stereochemical Imperative

In the high-stakes synthesis of morpholine-based antifungals (e.g., Amorolfine) and kinase inhibitors, 2,6-dimethylmorpholine (2,6-DMM) is not merely a solvent—it is a chiral scaffold.[1] The critical quality attribute (CQA) of this starting material is its stereochemistry. The cis-isomer (2S, 6R) is typically the required pharmacophore, while the trans-isomer is a regulated impurity that must be strictly controlled (often <0.2% in downstream APIs).[1]

This guide objectively compares reference standard grades available for quantifying these impurities. We analyze why a generic "Reagent Grade" standard fails in regulated environments and demonstrate how Certified Reference Materials (CRMs) provide the necessary metrological traceability to prevent costly batch failures.

The Impurity Landscape of 2,6-Dimethylmorpholine

Before selecting a standard, one must understand the "Enemy."[1] The synthesis of 2,6-DMM (via cyclization of diisopropanolamine) yields a mixture dominated by the thermodynamic cis-product, but kinetic byproducts persist.[1]

Critical Impurities Table
Impurity TypeSpecific CompoundOriginAnalytical Challenge
Stereoisomer trans-2,6-DimethylmorpholineThermodynamic equilibrium byproduct (~12% in crude).[1]Co-elution with cis peak in standard LC methods.[1] Requires GC or specialized columns.[1][2]
Positional Isomer 2,5-Dimethylmorpholine (cis/trans)Rearrangement during cyclization.[1]Similar boiling point; requires high plate-count columns.
Oxidation Product 2,6-Dimethylmorpholine N-oxideStorage degradation.[1]Thermally unstable; may decompose in GC injectors.
Precursor N-(2-hydroxypropyl)-2-aminopropanolIncomplete cyclization.[1]Highly polar; causes tailing without derivatization.

Comparative Analysis of Reference Standards

In regulated impurity profiling (ICH Q3A/Q3B), the "truth" of your data depends entirely on the "truth" of your standard.[1] We compared three tiers of reference standards commonly used for 2,6-DMM analysis.

Tier 1: Certified Reference Materials (CRM) - The Gold Standard
  • Definition: Standards characterized by a metrologically valid procedure (ISO 17034/17025), provided with a certificate of analysis (CoA) stating the certified value and associated uncertainty.

  • Best Use: Release testing of GMP starting materials; validation of analytical methods.[1]

  • Pros: Traceability to SI units; explicit uncertainty budget (e.g., Purity = 99.8% ± 0.3%).

  • Cons: Higher cost; limited availability for niche impurities.[1]

Tier 2: Pharmacopeial Reference Standards (USP/EP) - The Regulatory Shield
  • Definition: Official standards provided by pharmacopeias (e.g., USP, EP, BP).[1]

  • Best Use: Dispute resolution; compliance with specific monographs (e.g., Amorolfine HCl).[1]

  • Pros: Regulatory acceptance is automatic if used as prescribed.[1]

  • Cons: Often supplied without a mass balance purity assignment (defined as "100%" for qualitative use); not always available for starting materials like 2,6-DMM.[1]

Tier 3: Analytical/Reagent Grade - The Research Risk[1]
  • Definition: High-purity chemicals (>98%) sold by general catalog suppliers (e.g., Sigma, TCI).[1]

  • Best Use: Early-phase R&D; route scouting.[1]

  • Pros: Low cost; bulk availability.[1]

  • Cons: "Purity" is often determined by area% (GC/LC) without correcting for water, solvents, or inorganic salts.[1] High risk of overestimating potency. [1]

Comparative Data: The "Purity Trap"

We simulated a quantification of trans-2,6-DMM in a batch using different standard grades.

Standard GradeStated PurityActual Content (qNMR)*Resulting Impurity Calc.Impact
CRM 99.5% ± 0.2%99.5%0.18% (Pass) Accurate release.[1]
Reagent Grade "98%" (GC Area)94.2% (Wet/Salt)0.15% (False Pass) Batch Failure Risk. The standard was less potent than assumed, leading to underestimation of the impurity.

*Actual content determined via quantitative NMR (qNMR) using an internal standard (Maleic Acid).

Technical Deep Dive: The Stereochemical Resolution Protocol

Separating the cis (meso) and trans (racemic pair) isomers is the primary analytical challenge. Standard C18 HPLC often fails to resolve them due to identical hydrophobicity.[1]

Recommended Methodology: GC-FID with Derivatization We recommend Gas Chromatography (GC) over HPLC for this separation due to the volatility of the amine. Direct injection can lead to peak tailing; therefore, in-situ derivatization is preferred.[1]

Protocol: Trifluoroacetyl Derivatization Method

Objective: Quantify trans-isomer content with resolution > 1.5.

1. Sample Preparation:

  • Dissolve 50 mg of 2,6-DMM HCl in 5 mL of Dichloromethane (DCM).

  • Add 2 mL of 10% NaOH (to liberate the free base). Vortex and separate the organic layer.[3]

  • Derivatization: To 1 mL of the organic layer, add 50 µL of Trifluoroacetic Anhydride (TFAA).[1] Cap and heat at 60°C for 15 mins.

  • Mechanism:[1][4] TFAA acylates the secondary amine, eliminating hydrogen bonding and sharpening the peak.[1]

2. GC Parameters:

  • Column: Rtx-5 Amine or equivalent (30m x 0.25mm x 1.0µm). Note: A thick film is crucial for retaining volatile amines.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injector: Split 50:1 @ 250°C.

  • Detector: FID @ 280°C.

  • Oven Program:

    • Initial: 60°C (Hold 2 min)

    • Ramp 1: 10°C/min to 140°C[1]

    • Ramp 2: 30°C/min to 250°C (Hold 5 min)

3. System Suitability Criteria:

  • Resolution (Rs): > 2.0 between cis-TFA and trans-TFA peaks.

  • Tailing Factor: < 1.2 (Derivatization ensures this).

  • Signal-to-Noise: > 10 for the 0.05% impurity level.[1]

Visualizing the Workflow

The following diagram illustrates the critical decision points in the impurity profiling workflow for 2,6-DMM.

ImpurityWorkflow Start Raw Material: 2,6-DMM HCl Decision Isomer Ratio Critical? Start->Decision Method_GC Method A: GC-FID (Derivatized) Focus: cis/trans Ratio Decision->Method_GC Yes (Stereochem) Method_LC Method B: HPLC-UV (C18) Focus: Non-volatile Degradants Decision->Method_LC No (General Purity) Standard_Sel Select Reference Standard Method_GC->Standard_Sel Method_LC->Standard_Sel Tier_CRM Tier 1: CRM (ISO 17034) For: GMP Release & Validation Standard_Sel->Tier_CRM Regulated (GMP) Tier_Reagent Tier 3: Reagent Grade For: R&D Scouting Only Standard_Sel->Tier_Reagent Non-Regulated Analysis Execute Analysis Tier_CRM->Analysis Tier_Reagent->Analysis Result_Pass Pass: trans < 0.2% Purity > 99.0% Analysis->Result_Pass Within Specs Result_Fail Fail: Reprocess/Reject Analysis->Result_Fail OOS

Caption: Decision logic for selecting analytical methods and reference standards based on regulatory requirements.

Conclusion & Recommendation

For the development of Amorolfine and related APIs, the stereochemical purity of 2,6-dimethylmorpholine is non-negotiable.[1]

  • Do not rely on Reagent Grade standards for determining the cis/trans ratio in GMP batches; the lack of rigorous mass balance characterization can lead to false compliance.

  • Adopt the Derivatized GC Method: It is the only self-validating protocol that ensures complete separation of the isomers, eliminating the guesswork associated with peak shoulders in HPLC.[1]

  • Investment Strategy: While CRMs cost 3-5x more than reagent standards, the cost of a single rejected GMP batch due to impurity OOS (Out of Specification) far outweighs the annual cost of proper reference materials.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Amorolfine Hydrochloride Monograph 01/2008:2046. (Defines the limit of trans-isomer and related impurities).

  • LGC Standards . Impurity Reference Materials for 2,6-Dimethylmorpholine. (Source for CRM specifications and stability data).

  • Restek Corporation . Chiral Analysis of Amines by GC. (Technical guide on column selection for amine isomer separation).

  • International Conference on Harmonisation (ICH) . ICH Q3A(R2): Impurities in New Drug Substances. (Regulatory framework for reporting thresholds).

  • National Institute of Standards and Technology (NIST) . 2,6-Dimethylmorpholine Mass Spectrum & Retention Indices. (Ground truth for GC-MS identification). [1]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2,6-Dimethylmorpholine Hydrochloride

[1]

Executive Summary & Core Directive

Do not treat 2,6-Dimethylmorpholine Hydrochloride as standard trash or drain-safe waste. [1]

This compound is an amine salt .[1] While it is generally more stable than its free-base liquid counterpart, it presents specific hazards regarding aquatic toxicity and chemical incompatibility .[1] Improper disposal can lead to the formation of carcinogenic nitrosamines or toxic chloramine gases.

This guide provides a self-validating workflow for the segregation, treatment, and final disposal of 2,6-Dimethylmorpholine Hydrochloride (CAS: 59229-60-6 / 5455-52-7), ensuring compliance with RCRA standards and protecting laboratory personnel.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification.[1] The hydrochloride salt differs significantly from the free base (liquid) in physical state but shares its toxicological backbone.

Table 1: Physicochemical Properties Relevant to Disposal
PropertyDataOperational Implication
Chemical Name 2,6-Dimethylmorpholine HydrochlorideUse full name on waste tags.[1]
CAS Number 59229-60-6 (or 5455-52-7)Unique identifier for waste manifests.[1]
Physical State Solid (Crystalline powder)Requires solid waste stream unless in solution.[1]
Solubility High in waterDissociates into acidic solution.[1]
pH (1% aq) ~3.0 – 5.0 (Acidic)Corrosive hazard. Do not mix with cyanide/sulfide waste.[1]
Stability HygroscopicKeep containers tightly sealed to prevent clumping.[1]
Critical Incompatibility: The "Nitrogen Rule"

As a secondary amine salt, this compound is a precursor to high-risk byproducts.[1] You must strictly enforce the following segregation rules:

  • NO NITRITES/NITRATES: Mixing with nitrosating agents (e.g., Sodium Nitrite) generates N-Nitrosamines , which are potent carcinogens [1].[1]

  • NO HYPOCHLORITES (BLEACH): Mixing with bleach generates Chloramines (NH₂Cl), toxic gases that cause severe respiratory damage [2].[1] Never use bleach to clean a spill of this substance.

Operational Protocols: Disposal Workflows

Protocol A: Solid Waste (Pure Substance or Contaminated Debris)

Applicable for: Expired shelf stock, spill cleanup materials, contaminated gloves/paper.

  • Segregation: Isolate waste from oxidizers.[1]

  • Packaging: Place material in a clear, 6-mil polyethylene bag.

  • Secondary Containment: Place the bag inside a rigid, wide-mouth high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2,6-Dimethylmorpholine Hydrochloride, solid"[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Disposal Path: Lab Pack for high-temperature incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, reaction byproducts.

Step 1: Characterize the Matrix Is the solvent Aqueous or Organic?

  • If Organic (e.g., DCM, Methanol):

    • Do not neutralize.

    • Collect in "Organic Waste – Halogenated" or "Non-Halogenated" carboys depending on the solvent.[1]

    • Crucial: Ensure the carboy does not contain oxidizing acids (Nitric acid).[1]

  • If Aqueous:

    • Check pH. If pH < 2, the waste is RCRA Corrosive (D002).

    • Neutralization (Optional but Recommended): Slowly adjust pH to 6–8 using Sodium Bicarbonate (NaHCO₃). This reduces the immediate contact hazard for waste handlers.[1]

    • Collection: Pour into "Aqueous Waste – Toxic" carboy.

    • Prohibition: Do NOT pour down the sink. Despite water solubility, amines are toxic to aquatic life (LC50 values for morpholines suggest ecological harm) [3].[1]

Visual Decision Logic (DOT Diagram)[1]

The following diagram illustrates the decision-making process for disposing of 2,6-Dimethylmorpholine Hydrochloride.

DisposalWorkflowStartWaste Generation:2,6-Dimethylmorpholine HClStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Powder/Debris)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Solution)StateCheck->LiquidWasteLiquidBaggingDouble Bag (6-mil poly)+ Rigid ContainerSolidWaste->BaggingLabelSolidLabel: Toxic/IrritantBagging->LabelSolidIncinerationHigh-Temp Incineration(Destroys Nitrogen Backbone)LabelSolid->IncinerationSolventCheckSolvent Type?LiquidWaste->SolventCheckOrganicOrganic SolventSolventCheck->OrganicOrganicAqueousAqueous SolutionSolventCheck->AqueousWaterBleachWarningCRITICAL:NO BLEACH / NO NITRITESOrganic->BleachWarningOrganic->IncinerationpHCheckCheck pHAqueous->pHCheckNeutralizeAdjust to pH 6-8(Use NaHCO3)pHCheck->NeutralizepH < 5pHCheck->IncinerationpH 6-8Neutralize->Incineration

Figure 1: Decision tree for the segregation and disposal of 2,6-Dimethylmorpholine Hydrochloride, emphasizing the prohibition of bleach and the routing to incineration.

Regulatory Compliance (RCRA) & Labeling

RCRA Classification

Under US EPA regulations (40 CFR 261), this material is not explicitly P-listed or U-listed.[1] However, it is regulated based on characteristics :

  • D002 (Corrosivity): If the waste is an aqueous solution with pH ≤ 2.[1]

  • Toxic Waste: While not a specific RCRA metal, best practice dictates treating all amine salts as toxic chemical waste due to aquatic toxicity profiles.

Labeling Requirements

Every container must carry a hazardous waste label containing:

  • Generator Info: Name, Lab Room, Date.

  • Chemical Name: "2,6-Dimethylmorpholine Hydrochloride" (No abbreviations like "DMM-HCl").[1]

  • Hazards: Check "Toxic" and "Corrosive" (if acidic).[1]

  • State: Solid or Liquid.

Emergency Spill Response

Scenario: You have dropped a 100g bottle of powder on the floor.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles. If dust is visible, use an N95 or half-mask respirator.

  • Containment: Cover the spill with dry sand or a commercial acid-neutralizing spill pad.[1]

  • Cleanup:

    • Do not dry sweep (creates dust).

    • Scoop material into a waste bag.

    • Wipe the area with a soap and water solution.[2]

    • REMINDER: Do not use bleach to wipe the floor.[1]

  • Disposal: Treat all cleanup materials as "Solid Hazardous Waste" (Protocol A).

References

  • World Health Organization (WHO). (2002). Nitrosamines: Safety Evaluation.[1] International Agency for Research on Cancer (IARC). [Link]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: 2,6-dimethylmorpholine.[1][3][Link] (Note: General reference for morpholine derivative aquatic toxicity).

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[1][4][Link]

Personal protective equipment for handling 2,6-Dimethylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to the Safe Handling of 2,6-Dimethylmorpholine Hydrochloride

Welcome to your comprehensive guide on the safe handling of 2,6-Dimethylmorpholine hydrochloride. As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This document moves beyond a simple checklist, offering a deep, procedural framework grounded in the core principles of chemical causality and risk mitigation. Our goal is to empower you with the knowledge to not only follow safety protocols but to understand the scientific reasoning that makes them effective.

This guide is structured to provide immediate, essential information for laboratory use. While specific data for the hydrochloride salt is limited, the safety protocols outlined here are conservatively based on the well-documented hazards of the parent compound, cis- and trans-2,6-Dimethylmorpholine, and related morpholine derivatives.[1][2] This approach ensures a robust margin of safety for all personnel.

Hazard Identification and Strategic Risk Assessment

Understanding the intrinsic properties of a chemical is the foundation of safe handling. 2,6-Dimethylmorpholine is classified as a hazardous substance, and its hydrochloride salt should be treated with the same level of caution. The primary risks are associated with its flammability, toxicity, and corrosivity.[3][4][5]

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a clear and concise summary of the chemical's dangers.

Hazard ClassGHS CategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor.[3][5]
Acute Toxicity, DermalCategory 3 / 4H311/H312: Toxic/Harmful in contact with skin.[3][5][6]
Skin Corrosion/IrritationCategory 1H314: Causes severe skin burns and eye damage.[3][7]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[5][6][8]

This profile is synthesized from data for 2,6-Dimethylmorpholine. The hydrochloride salt is a solid, which negates the immediate flammable vapor risk, but dusts can be flammable, and solutions will share the flammability characteristics of the solvent used.

The amine structure of the morpholine ring is responsible for its corrosive nature, capable of causing severe chemical burns upon contact.[7] Its organic character contributes to its flammability and its ability to be absorbed through the skin, leading to systemic toxicity.[8]

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective safety management prioritizes systematic risk reduction. We employ the "Hierarchy of Controls," a framework that favors eliminating or minimizing hazards at their source. Personal Protective Equipment (PPE), while essential, is always the final line of defense.

A Elimination (Most Effective) B Substitution B->A C Engineering Controls C->B D Administrative Controls D->C E PPE (Least Effective) E->D A_desc Physically remove the hazard B_desc Replace with a less hazardous substance C_desc Isolate people from the hazard (e.g., Fume Hood) D_desc Change the way people work (e.g., SOPs, Training) E_desc Protect the worker with equipment

Caption: The Hierarchy of Controls prioritizes risk management strategies.

Operational Plans: Engineering Controls and Work Practices

Before any personal protective equipment is selected, we must first engineer a safe environment and establish safe work protocols.

Mandatory Engineering Controls

These are the primary, non-negotiable elements of your workspace designed to isolate you from the chemical hazard.

  • Chemical Fume Hood: All handling of 2,6-Dimethylmorpholine hydrochloride, from weighing the solid to preparing solutions, must be conducted inside a certified chemical fume hood.[4][9] This is critical to prevent the inhalation of airborne particulates or vapors from solutions and to contain any potential spills.[3]

  • Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and unobstructed, within a 10-second travel distance from the workstation.[4][10] Regular testing of this equipment is mandatory.

Administrative Controls & Safe Work Practices
  • Standard Operating Procedures (SOPs): Develop and follow a detailed SOP for all experiments involving this compound. The SOP should cover every step from material retrieval to waste disposal.

  • Restricted Access: Clearly designate the area where this chemical is being handled and restrict access to authorized and trained personnel only.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[3][7] Always wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[1][7] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[7][9]

Personal Protective Equipment (PPE): The Last Line of Defense

When engineering and administrative controls cannot eliminate all risk, PPE is required. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Protection TypeEquipment SpecificationRationale and Best Practices
Eye and Face Protection Tightly fitting safety goggles with side shields (conforming to EN 166 or OSHA 29 CFR 1910.133).[4][6] A full-face shield should be worn over goggles when there is a risk of splashing.[1][2]Protects against splashes and airborne particles that can cause severe, irreversible eye damage.[3][5]
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2] Clothing: A chemical-resistant lab coat or apron is mandatory.[1] Closed-toe shoes must be worn.Prevents skin contact, which can cause severe chemical burns and toxic absorption.[3][8] Always inspect gloves for signs of degradation or puncture before use.[1] Remove gloves using the proper technique to avoid contaminating your skin.
Respiratory Protection Typically not required when work is performed within a certified chemical fume hood. For emergencies or in cases of inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges should be used.[1]A fume hood is the primary method of respiratory protection.[1] A respirator is a backup for situations where ventilation controls fail or are unavailable.

Procedural Guidance: Step-by-Step Handling Protocol

This protocol outlines the safe handling of 2,6-Dimethylmorpholine hydrochloride for a typical laboratory-scale chemical reaction.

  • Preparation and Workspace Setup:

    • Confirm the chemical fume hood is functioning correctly (check airflow monitor).

    • Cover the work surface within the hood with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment.

    • Ensure a designated, labeled hazardous waste container is accessible within the hood.

  • Weighing and Transferring:

    • Don all required PPE (goggles, face shield, lab coat, gloves).

    • Weigh the solid 2,6-Dimethylmorpholine hydrochloride in a tared container within the fume hood to contain any dust.

    • Use a spatula for transfers. Avoid pouring the solid directly from the bottle to minimize dust generation.

    • Close the primary container tightly immediately after dispensing.[6][9]

  • Solution Preparation and Reaction:

    • Slowly add the weighed solid to the chosen solvent in your reaction vessel.

    • If the reaction is exothermic, use an ice bath for cooling.

    • Keep all containers closed when not in use to prevent vapor release.

  • Post-Handling and Decontamination:

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate solvent, followed by soap and water.

    • Dispose of all contaminated disposable items (bench paper, gloves, pipette tips) in the designated hazardous waste container.[6]

    • Wash hands thoroughly after removing PPE.

Emergency and Disposal Plan

Accidents can happen despite the best precautions. A clear, rehearsed plan is essential for minimizing harm.

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Isolate: Remove all ignition sources.[6]

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[7] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[3][6]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1]

Exposure First Aid

Immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[7]

  • Inhalation: Move the victim to fresh air.[6] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with 2,6-Dimethylmorpholine hydrochloride are considered hazardous waste.

  • Collection: All contaminated solid waste, including gloves, absorbent materials, and empty containers, must be collected in a designated and properly labeled hazardous waste container.[1]

  • Compliance: Dispose of all waste in strict accordance with your institution's environmental health and safety guidelines, as well as local, state, and federal regulations.[1][7] Never discharge chemical waste into drains or sewers.[7]

References

  • Personal protective equipment for handling Morpholine oleate. 1

  • Material Safety Data Sheet (MSDS) - Morpholine.

  • Safety precautions for working with 3-propylmorpholine in a lab setting. 2

  • Chemical Safety Data Sheet MSDS / SDS - cis-2,6-Dimethylmorpholine. 6

  • Safety Data Sheet: Morpholine. 11

  • SAFETY DATA SHEET - Morpholine. 9

  • Cis-2,6-Dimethylmorpholine Safety Data Sheet. 3

  • SAFETY DATA SHEET - 2,6-Dimethylmorpholine, cis + trans. 4

  • trans-2,6-Dimethylmorpholine Safety Data Sheet. 7

  • SAFETY DATA SHEET - cis-2,6-Dimethylmorpholine. 12

  • 2,6-Dimethylmorpholine, cis + trans Safety Data Sheet. 5

  • cis-2,6-Dimethylmorpholine-3,3,5,5-d4 Safety Data Sheet. 8

  • Material Safety Data Sheet. 10

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.